TG53
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHSGYKBKIUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TG53 mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of TG53 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a preclinical small molecule inhibitor that shows promise in cancer therapy, particularly in ovarian cancer models.[1] Its mechanism of action is distinct from traditional chemotherapy agents, offering a targeted approach to disrupting cancer cell progression.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, including its effects on signaling pathways, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions as a specific inhibitor of the protein-protein interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[2][3] This interaction is a critical step in the adhesion of cancer cells to the extracellular matrix (ECM), a process fundamental to tumor cell dissemination and metastasis.[2] Unlike enzymatic inhibitors of TG2, this compound does not block the transamidation activity of TG2 but specifically disrupts the TG2-FN complex formation.[2] By inhibiting this interaction, this compound effectively impedes cancer cell adhesion, migration, and invasion.[1]
Signaling Pathways Modulated by this compound
The disruption of the TG2-FN interaction by this compound leads to the modulation of several downstream signaling pathways crucial for cancer cell survival, proliferation, and motility. The binding of TG2 to fibronectin and integrins typically activates focal adhesion kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src (c-Src).[2] Consequently, this compound can inhibit the phosphorylation and subsequent activation of both FAK and c-Src.[2]
Furthermore, TG2 is implicated in the regulation of other key signaling cascades, including:
-
ERK1/2 pathway
-
NF-κB pathway
-
PI3K/Akt pathway
-
TGF-β pathway
The inhibitory action of this compound on the TG2-FN interaction can indirectly influence these pathways, contributing to its anti-cancer effects.[2]
Caption: this compound signaling pathway in cancer cells.
Quantitative Data Summary
The efficacy of this compound in disrupting the TG2-FN interaction has been quantified in biochemical assays. The following table summarizes the available preclinical data for this compound and provides a comparison with other TG2 inhibitors that have different mechanisms of action.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | TG2-Fibronectin Interaction | ELISA | IC50: 10 µM | [3] |
| This compound | TG2-Fibronectin Interaction | ELISA | Ki: 4.15 µM | [3] |
| GK921 | TG2 (enzymatic activity) | Enzymatic Assay | IC50: 7.71 µM | [3] |
| ERW1041E | TG2 (enzymatic activity) | Enzymatic Assay | Ki: 11 µM | [3] |
Table 1: Biochemical Assay Comparison of TG2 Inhibitors.[3]
Experimental Protocols
To assess the biological effects of this compound on cancer cells, specific in vitro assays are employed. The following are detailed methodologies for key experiments.
Cell Adhesion Assay
This colorimetric-based assay evaluates the effect of this compound on cancer cell adhesion.
Protocol:
-
Plate Coating: Coat a 96-well plate with fibronectin and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with a bovine serum albumin (BSA) solution for 1 hour at 37°C to prevent non-specific binding.
-
Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Add the cell suspension to the coated wells.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add a staining solution (e.g., crystal violet) and incubate for 10-15 minutes. After washing, solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
Caption: Workflow for the Cell Adhesion Assay.
Transwell Invasion Assay
This assay assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.[3]
Protocol:
-
Chamber Preparation: Rehydrate the basement membrane matrix-coated inserts of a Transwell plate.
-
Cell Seeding: Place cancer cells, pre-treated with this compound or a vehicle control, into the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the porous membrane.[1]
-
Cell Removal: Remove non-invaded cells from the upper surface of the membrane with a cotton swab.[1]
-
Quantification: Fix and stain the cells that have invaded the lower surface with crystal violet. Count the stained cells under a microscope.[1]
Caption: Workflow for the Transwell Invasion Assay.
Compound Preparation and Storage
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is crucial to ensure the compound is fully dissolved. The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[2] When preparing working solutions, the stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[2]
Conclusion
The preclinical compound this compound presents a novel and targeted approach to inhibiting cancer cell dissemination by disrupting the TG2-FN interaction.[1] Its mechanism is distinct from the microtubule-stabilizing action of standard-of-care drugs like paclitaxel.[1] While further research is necessary to establish the clinical potential of this compound, its unique mechanism of action warrants continued investigation as a potential new strategy in cancer therapy.[1] The detailed experimental protocols provided will enable researchers to further explore the efficacy of this compound and similar compounds.[1]
References
TG53: A Potent Inhibitor of the Transglutaminase 2-Fibronectin Interaction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifaceted enzyme that plays a critical role in a variety of cellular processes beyond its traditional crosslinking activity. A key non-enzymatic function of TG2 is its interaction with the extracellular matrix (ECM) protein fibronectin (FN). This interaction is pivotal in mediating cell adhesion, migration, and signaling, and its dysregulation is implicated in pathologies such as cancer metastasis.[1][2][3] The TG2-FN complex stabilizes integrin-mediated cell adhesion to the ECM, forming a ternary complex that enhances cell-matrix interactions.[4][5] Specifically, the N-terminal domain of TG2 binds with high affinity to the 42-kDa gelatin-binding domain of fibronectin.[4][6] This interaction activates downstream signaling pathways, including the focal adhesion kinase (FAK) and c-Src, promoting cell adhesion and spreading.[1][3]
Given the importance of the TG2-FN interaction in disease progression, particularly in ovarian cancer dissemination, it has emerged as a promising target for therapeutic intervention.[1][4][7] Small molecule inhibitors that specifically disrupt this protein-protein interaction (PPI) offer a novel therapeutic strategy, distinct from inhibitors targeting the enzymatic activity of TG2.[2] TG53 is a first-in-class small molecule inhibitor identified through high-throughput screening (HTS) that potently and specifically disrupts the TG2-FN complex.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways.
Quantitative Data on this compound and Analogs
The inhibitory potency of this compound and its rationally designed analogs has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data for these compounds.
| Compound | Target | Assay Type | IC50 | Kᵢ | Reference |
| This compound | TG2-Fibronectin Interaction | ELISA | 10 µM | 4.15 µM | [2][8] |
| MT-2 | TG2-Fibronectin Interaction | Cell Adhesion Assay | Potent Inhibition | - | [1] |
| MT-4 | TG2-Fibronectin Interaction | Cell Adhesion Assay | More active than this compound at 10µM | - | [1] |
| MT-5 | TG2-Fibronectin Interaction | Cell Adhesion Assay | Potent Inhibition | - | [1] |
| MT-6 | TG2-Fibronectin Interaction | Cell Adhesion Assay | Potent Inhibition | - | [1] |
| GK921 | TG2 (enzymatic activity) | Enzymatic Assay | 7.71 µM | - | [2] |
| ERW1041E | TG2 (enzymatic activity) | Enzymatic Assay | - | 11 µM | [2] |
Mechanism of Action and Signaling Pathway
This compound functions by directly interfering with the non-covalent binding between TG2 and fibronectin.[2][9] This disruption prevents the formation of the TG2-FN-integrin ternary complex, which is crucial for stable cell adhesion and subsequent downstream signaling.[1][5] The inhibition of this complex leads to a reduction in the activation of focal adhesion kinase (FAK) and c-Src, key mediators of "outside-in" signaling that regulate cell adhesion, spreading, and migration.[1][3] this compound and its analogs do not affect the enzymatic crosslinking activity of TG2, highlighting their specificity for the protein-protein interaction.[1]
Caption: Signaling pathway of TG2-FN interaction and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
TG2-Fibronectin Interaction ELISA
This assay quantifies the inhibitory effect of this compound on the binding of TG2 to fibronectin in a 96-well plate format.[2]
Materials:
-
96-well ELISA plates
-
Recombinant His-tagged TG2 (His-TG2)
-
Biotinylated fibronectin fragment (FN42 or FN45)
-
Anti-His antibody
-
Streptavidin-HRP
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
This compound and other test compounds
Procedure:
-
Coat the wells of a 96-well plate with anti-His antibody overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add His-tagged TG2 to the wells and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add biotinylated fibronectin and the test compound (e.g., this compound) at various concentrations to the wells. Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by fitting the dose-response data to a one-site competition model.
Caption: Experimental workflow for the TG2-Fibronectin Interaction ELISA.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the attachment of cancer cells to a fibronectin-coated surface.[2]
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Ovarian cancer cell line (e.g., SKOV3, IGROV1)[4]
-
Cell culture medium
-
Calcein-AM or other fluorescent dye for cell labeling
-
Wash buffer (e.g., PBS)
-
Lysis buffer
-
Fluorometer
Procedure:
-
Coat the wells of a 96-well plate with fibronectin (5 µg/mL) overnight at 4°C.
-
Wash the wells with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest and label the cells with Calcein-AM for 30 minutes at 37°C.
-
Resuspend the labeled cells in serum-free medium containing various concentrations of the test compound (e.g., this compound).
-
Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Lyse the adherent cells with lysis buffer.
-
Measure the fluorescence of the lysate using a fluorometer.
-
Calculate the percentage of cell adhesion relative to the untreated control.
Bio-layer Interferometry (BLI)
BLI is used to monitor the real-time association and dissociation kinetics of TG2 and fibronectin, and to confirm that small molecule inhibitors bind to TG2.[1]
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin-coated biosensors
-
Biotinylated fibronectin fragment (FN45)
-
Recombinant TG2
-
Test compounds (e.g., this compound, MT-4)
-
Kinetics buffer
Procedure:
-
Hydrate streptavidin-coated sensors in kinetics buffer.
-
Load biotinylated FN45 onto the sensors.
-
Establish a baseline reading in kinetics buffer.
-
Transfer the sensors to wells containing various concentrations of TG2 to measure association.
-
Transfer the sensors back to kinetics buffer to measure dissociation.
-
For inhibition studies, pre-incubate TG2 with various concentrations of the test compound before the association step.
-
Analyze the resulting sensograms to determine kinetic constants (ka, kd) and binding affinity (KD).
Discovery and Development of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a chemical library.[1][4] The initial screen utilized an AlphaLISA™ (Amplified Luminescent Proximity Homogeneous Assay) designed to measure the interaction between His-tagged TG2 and a biotinylated fibronectin fragment.[4] Hits from the HTS were then validated and characterized through secondary assays, including ELISA and cell-based adhesion assays, leading to the identification of this compound as a lead compound.[4] Subsequently, rational medicinal chemistry optimization of the this compound scaffold led to the development of second-generation analogs with potentially improved potency and drug-like properties.[1]
Caption: Logical workflow for the discovery and development of this compound.
Conclusion
This compound represents a significant advancement in the targeting of the TG2-FN protein-protein interaction. As a specific, non-enzymatic inhibitor, it provides a valuable tool for dissecting the role of this interaction in cell adhesion and signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry. Further optimization of the this compound scaffold holds promise for the development of novel therapeutics for diseases driven by aberrant TG2-FN interactions, such as metastatic ovarian cancer.[1] The continued investigation of this compound and its analogs will be crucial in validating the TG2-FN complex as a druggable target and in advancing new treatment strategies.
References
- 1. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 5. Extracellular TG2: emerging functions and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors target the tissue transglutaminase and fibronectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of TG53: A Novel Inhibitor of the TG2-Fibronectin Interaction for Ovarian Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TG53 is a novel small molecule inhibitor that disrupts the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN), a critical step in the adhesion, migration, and invasion of ovarian cancer cells.[1] This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its inhibitory activities, detailed experimental protocols for key biological assays, and a visualization of the implicated signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, largely due to late diagnosis and the development of resistance to conventional chemotherapies. The dissemination of ovarian cancer within the peritoneal cavity is a key feature of its progression and is highly dependent on the interaction of cancer cells with the extracellular matrix (ECM). A crucial component of this process is the interaction between tissue transglutaminase (TG2), a multifunctional enzyme, and fibronectin (FN), a major component of the ECM.[2][3] This interaction stabilizes integrin complexes and promotes the adhesion and subsequent invasion of cancer cells.[2]
This compound was identified through a high-throughput screening campaign as a potent inhibitor of the TG2-FN interaction.[3][4] Unlike many cancer therapeutics that target enzymatic activities, this compound represents a novel class of inhibitors that specifically disrupts a protein-protein interaction central to cancer cell dissemination.[1] This targeted approach offers the potential for a more specific and less toxic therapeutic strategy compared to broad-spectrum cytotoxic agents like paclitaxel.[1]
Discovery of this compound
This compound was discovered through a high-throughput screening (HTS) of a chemical library from ChemDiv.[3][4] The screening utilized a novel AlphaLISA™ (Amplified Luminescent Proximity Homogeneous Assay) technology designed to measure the formation of the complex between His-tagged TG2 and a biotinylated fragment of fibronectin.[3][4] From a screen of 10,000 compounds, this compound emerged as a top candidate, demonstrating greater than 70% inhibition of the TG2-FN complex formation.[3][4]
Synthesis of this compound
While the primary literature focuses on the biological activity of this compound following its discovery from a chemical library, a detailed, step-by-step synthesis protocol is not explicitly provided in these publications. However, the chemical structure of this compound is disclosed as 5-Chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide.
Based on this structure, a plausible synthetic route would likely involve the coupling of two key intermediates:
-
A substituted benzoyl chloride, such as 5-chloro-2-methoxybenzoyl chloride.
-
A substituted aniline, namely N-(4-aminophenyl)-N',N'-dimethyl-6-methylpyrimidine-2,4-diamine.
The final step would be an amide bond formation between these two fragments. The synthesis of each intermediate would involve standard organic chemistry reactions.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the interaction between TG2 and fibronectin. This disruption leads to a cascade of downstream effects that impair the metastatic potential of ovarian cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
| Assay | Parameter | Value | Reference |
| TG2-FN Interaction (ELISA) | IC50 | 10 µM | [1] |
| TG2-FN Interaction (ELISA) | Ki | 4.15 µM | [1] |
Table 1: Biochemical Inhibitory Activity of this compound
| Cellular Process | Cell Line | Effect of this compound (at 10 µM) | Reference |
| Cell Adhesion to Fibronectin | SKOV3 | Significant inhibition | [5] |
| Cell Migration | IGROV1 | ~50% inhibition | [5] |
| Cell Invasion | IGROV1 | ~60% inhibition | [5] |
Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines
Signaling Pathway
The inhibition of the TG2-FN interaction by this compound disrupts downstream "outside-in" signaling pathways that are crucial for cell adhesion, migration, and survival. A key consequence of this compound treatment is the inhibition of the phosphorylation of Focal Adhesion Kinase (FAK) and Src, two critical kinases in integrin-mediated signaling.[2]
References
- 1. 2.7. Ovarian Cancer Cell Invasion Assay [bio-protocol.org]
- 2. Cell invasion assay [bio-protocol.org]
- 3. scientificlabs.com [scientificlabs.com]
- 4. corning.com [corning.com]
- 5. Promotion of ovarian cancer cell invasion, migration and colony formation by the miR-21/Wnt/CD44v6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
TG53: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG53 is a novel small molecule inhibitor that shows significant promise in the field of oncology, particularly in combating ovarian cancer metastasis.[1][2] Unlike many conventional chemotherapeutics, this compound does not target the enzymatic functions of proteins but rather a specific protein-protein interaction.[2][3] Its primary mechanism of action is the disruption of the binding between tissue transglutaminase 2 (TG2) and the extracellular matrix protein fibronectin (FN).[1][2][3][4] This targeted approach has been shown in preclinical studies to effectively inhibit key processes in cancer progression, namely cell adhesion, migration, and invasion.[1] This document provides an in-depth technical overview of this compound's biological targets, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Biological Target: The TG2-Fibronectin Interaction
The interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN) is a critical event in the tumor microenvironment that promotes cancer cell dissemination.[1] TG2, a multifunctional enzyme, is often overexpressed in various cancers and contributes to a more aggressive phenotype.[5] One of its key non-enzymatic roles is to act as a cell surface adhesion mediator by binding to fibronectin in the extracellular matrix.[5] This TG2-FN complex then clusters with β-integrins, leading to the activation of downstream signaling pathways that are essential for cell adhesion, migration, and invasion.[1][5] this compound specifically targets and disrupts this TG2-FN interaction, thereby preventing the initiation of these pro-metastatic signaling cascades.[1][2][4]
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the integrin-mediated signaling cascade. By preventing the formation of the TG2-FN complex, this compound inhibits the stabilization of integrin clustering.[1] This, in turn, prevents the activation of Focal Adhesion Kinase (FAK) and its downstream effector, Src kinase.[1][4] The FAK/Src signaling axis is a central regulator of cell motility and cytoskeletal reorganization. Its inhibition by this compound leads to a reduction in cancer cell adhesion, migration, and invasion.[1]
Furthermore, TG2 is known to be involved in several other critical signaling pathways, including:
-
ERK1/2: Regulates cell proliferation and differentiation.
-
NF-κB: A key regulator of inflammation, immunity, and cell survival.
-
PI3K/Akt: A major pathway controlling cell growth, proliferation, and survival.
-
TGF-β: Involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
By targeting the TG2-FN interaction, this compound has the potential to indirectly influence these interconnected signaling networks.[2]
Quantitative Performance Data
The inhibitory potency of this compound has been quantified in biochemical and cell-based assays. The available data is summarized in the table below. It is important to note that while specific IC50 values in various cell lines are not consistently published, the effective concentration range provides a valuable guide for experimental design.[2]
| Parameter | Assay Type | Value | Reference |
| IC50 | TG2-Fibronectin Interaction ELISA | 10 µM | [3] |
| Ki | TG2-Fibronectin Interaction ELISA | 4.15 µM | [3] |
| Effective Concentration | Cell-Based Assays (Adhesion, Migration, Invasion) | 1 - 10 µM | [2] |
Experimental Protocols
Detailed methodologies for key assays used to characterize the activity of this compound are provided below.
TG2-Fibronectin Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibitory effect of compounds on the binding of TG2 to fibronectin.[3]
Materials:
-
96-well ELISA plates
-
Recombinant His-tagged TG2
-
Biotinylated fibronectin
-
Anti-His antibody
-
Streptavidin-HRP
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
This compound and other test compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with anti-His antibody overnight at 4°C.[3]
-
Washing: Wash the wells three times with wash buffer.[3]
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.[3]
-
TG2 Binding: Add recombinant His-tagged TG2 to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Add this compound or other test compounds at various concentrations, followed by the addition of biotinylated fibronectin. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping Reaction: Add stop solution to quench the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Cell Adhesion Assay
This colorimetric-based assay assesses the effect of this compound on the adhesion of cancer cells to a fibronectin-coated surface.[1]
Materials:
-
96-well plates
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Ovarian cancer cells (e.g., SKOV3, OVCAR3)
-
This compound or vehicle control (DMSO)
-
Serum-free media
-
Phosphate Buffered Saline (PBS)
-
Crystal violet stain
-
Solubilization buffer
Procedure:
-
Plate Coating: Coat 96-well plates with fibronectin (10 µg/mL) overnight at 4°C and then block with 1% BSA for 1 hour at 37°C.[1]
-
Cell Preparation: Serum-starve ovarian cancer cells for 24 hours.[1]
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes.[1]
-
Seeding: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.[1]
-
Washing: Gently wash with PBS to remove non-adherent cells.[1]
-
Fixation and Staining: Fix the adherent cells with methanol and stain with crystal violet.[1]
-
Quantification: Solubilize the stain and measure the absorbance at 570 nm. The percentage of adhesion is calculated relative to the vehicle control.[1]
Cell Migration and Invasion Assay
This assay, utilizing a Transwell chamber, evaluates the effect of this compound on the ability of cancer cells to migrate or invade through a porous membrane.[1]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Ovarian cancer cells
-
Serum-free media
-
Chemoattractant (e.g., 10% fetal bovine serum)
-
This compound or vehicle control (DMSO)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Chamber Preparation: For invasion assays, coat the upper chamber of the Transwell insert with Matrigel. For migration assays, the insert is left uncoated.[1]
-
Cell Preparation: Serum-starve the cancer cells for 24 hours.[1]
-
Treatment: Resuspend the cells in serum-free media containing different concentrations of this compound or a vehicle control.[1]
-
Assay Setup: Add the cell suspension to the upper chamber. Fill the lower chamber with media containing a chemoattractant.[1]
-
Incubation: Incubate the plate for 24-48 hours to allow cells to migrate or invade through the membrane.[1]
-
Removal of Non-migrated Cells: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[1]
-
Quantification: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.
Conclusion
This compound represents a promising, targeted therapeutic strategy for ovarian cancer by specifically inhibiting the pro-metastatic interaction between TG2 and fibronectin.[1] Its unique mechanism of action, which is distinct from conventional cytotoxic chemotherapies and enzymatic inhibitors of TG2, offers the potential for a more focused and less toxic treatment approach.[1][2] The preclinical data gathered to date strongly support the continued investigation of this compound as a novel agent in the management of ovarian cancer. The detailed experimental protocols provided herein will facilitate further research into the efficacy and mechanism of action of this compound and similar compounds.
References
In Vitro Characterization of TG53: A Technical Guide to its Activity as a TG2-FN Interaction Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of TG53, a novel small molecule inhibitor targeting the protein-protein interaction (PPI) between tissue transglutaminase (TG2) and fibronectin (FN). This interaction is a key mediator of cancer cell adhesion to the extracellular matrix, a critical process in tumor dissemination, particularly in ovarian cancer.[1][2] this compound disrupts this complex, leading to the inhibition of downstream signaling pathways crucial for cell adhesion, migration, and invasion.[1][2][3] This document details the quantitative data from key biochemical and cell-based assays, provides step-by-step experimental protocols for their replication, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is a diaminopyrimidine-based small molecule identified through high-throughput screening as a potent inhibitor of the TG2-FN interaction.[1][4] Unlike enzymatic inhibitors of TG2, this compound specifically targets the non-enzymatic, scaffolding function of TG2 by disrupting its binding to the 42 kDa gelatin-binding domain of fibronectin.[4][5] This targeted mechanism prevents the formation of a stable TG2/FN/integrin β1 complex at the cell surface, thereby inhibiting outside-in signaling mediated through Focal Adhesion Kinase (FAK) and c-Src.[2][3] Its potential as a therapeutic agent is currently being explored, primarily in the context of preventing ovarian cancer dissemination.[1][2]
Quantitative Data Summary
The in vitro activity of this compound has been quantified through a series of biochemical and cell-based assays. The data highlights its potency in disrupting the TG2-FN interaction and its subsequent effects on cancer cell function.
Table 1: Biochemical Assay Data for this compound
This table summarizes the direct inhibitory activity of this compound on the TG2-FN protein-protein interaction.
| Assay Type | Description | Parameter | Value | Reference |
| ELISA | Measures the binding of His-tagged TG2 to a biotinylated FN fragment (FN42). | IC50 | 10 µM | [2] |
| ELISA | Measures the binding of His-tagged TG2 to a biotinylated FN fragment (FN42). | Ki | 4.15 µM | [2] |
| AlphaLISA™ Technology | Proximity-based assay measuring the interaction between His-TG2 and biotin-FN42. | % Inhib. | >50% at 10 µM | [5] |
Table 2: Cell-Based Assay Data for this compound in Ovarian Cancer Cell Lines (e.g., SKOV3)
This table presents the functional effects of this compound on various cellular processes critical to cancer metastasis.
| Assay Type | Endpoint Measured | This compound Conc. | Result | Reference |
| Cell Adhesion Assay | Adhesion of SKOV3 cells to a fibronectin-coated surface. | 10 µM | Significant inhibition of cell adhesion | [1] |
| Wound Healing Assay | Rate of wound closure by migrating SKOV3 cells. | 10 µM | Significant decrease in wound closure | [1] |
| Transwell Invasion Assay | Invasion of SKOV3 cells through a Matrigel-coated membrane. | 10 µM | Significant decrease in invasion rate | [1] |
| Proliferation Assay (CKK-8) | Cell viability and proliferation over 48 hours. | 1-100 µM | No significant anti-proliferative effect | [1] |
| Western Blot Analysis | Phosphorylation levels of key signaling proteins. | 10 µM | Significant reduction in p-FAK and p-Src | [3] |
Signaling Pathway and Mechanism of Action
This compound functions by physically obstructing the interaction between the N-terminal domain of TG2 and fibronectin. This disruption is the initiating event in a cascade that ultimately impairs the cancer cell's ability to adhere to and move through the extracellular matrix.
References
Methodological & Application
Application Notes and Protocols for p53-Targeting Therapies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity and preventing tumor development. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and initiates downstream signaling pathways leading to cell cycle arrest, apoptosis, or senescence. Due to its central role in cancer prevention, the p53 pathway is a prime target for therapeutic intervention. Many cancers exhibit mutations in the TP53 gene, while others retain wild-type p53 but have its function suppressed by negative regulators like Murine Double Minute 2 (MDM2).
This document provides detailed application notes and protocols for the in vivo administration of two classes of p53-targeting small molecules in mouse models: MDM2 inhibitors, exemplified by Nutlin-3 , and mutant p53 reactivators, represented by APR-246 (eprenetapopt) . These protocols are intended to serve as a guide for preclinical research and drug development.
Data Presentation: In Vivo Efficacy of p53-Targeting Agents
The following tables summarize the quantitative data from various studies on the in vivo efficacy of Nutlin-3 and APR-246 in different mouse models of cancer.
Table 1: In Vivo Efficacy of Nutlin-3 in Mouse Models
| Cancer Type | Mouse Model | Cell Line | Dosage and Administration | Treatment Schedule | Key Findings |
| Kaposi Sarcoma | Nude mice (xenograft) | TIVE-KSHV | 50 mg/kg, Intraperitoneal (IP) | Daily for 42 days | Tumors in treated mice were limited to < 0.25 cm³, while placebo-treated tumors grew to > 1 cm³.[1] |
| Neuroblastoma | Nude mice (xenograft) | UKF-NB-3rDOX20 | 200 mg/kg, Oral gavage | Twice daily for 3 weeks | Mean tumor volume was 772 mm³ in the treated group versus 1661 mm³ in the vehicle group.[2] |
| Colon Cancer | A/J mice (AOM-induced) | - | 200 mg/kg, Oral gavage | Single dose | Dose-dependent increase in p53 target genes Mdm2, p21, and Bax.[3] |
| Gastric Cancer | Nude mice (xenograft) | MKN-45 | 50 mg/kg, IP | Daily for 14 days | Significant tumor growth inhibition. |
| Medulloblastoma | Nude mice (xenograft) | Med-8A | 200 mg/kg, Oral gavage | Daily for 21 days | Significantly prolonged survival and inhibited tumor growth. |
Table 2: In Vivo Efficacy of APR-246 (eprenetapopt) in Mouse Models
| Cancer Type | Mouse Model | Cell Line | Dosage and Administration | Treatment Schedule | Key Findings |
| Ovarian Cancer | Nude mice (xenograft) | A2780-CP20 | 400 mg/kg, Intravenous (IV) infusion | Daily for 7 days | Significant tumor growth inhibition.[4] |
| Triple-Negative Breast Cancer | Nude mice (metastasis model) | MDA-MB-231-4175 | 100 mg/kg, IP | Daily for 7 days, then every other day for 15 treatments | Significant reduction in the number of lung metastatic colonies.[5] |
| Esophageal Squamous Cell Carcinoma | Nude mice (PDX model) | - | 100 mg/kg, IP | Every other day for 21 days | Tumor volume of 274 ± 53 mm³ compared to 597 ± 66 mm³ in the control group.[6] |
| Melanoma | C57BL/6 mice (syngeneic) | B16F10 | 100 mg/kg, IP | Twice daily, biweekly for 2 weeks | No significant tumor growth inhibition as a single agent, but enhanced the effect of immunotherapy.[7][8] |
Experimental Protocols
Protocol 1: Administration of Nutlin-3 in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of Nutlin-3 in a subcutaneous xenograft mouse model.
Materials:
-
Nutlin-3
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[9]; or 20% SBE-β-CD in Saline[10])
-
Human cancer cells with wild-type p53 (e.g., HCT116, A549)
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Sterile syringes and needles (for injection)
-
Oral gavage needles (for oral administration)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells in appropriate media.
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Randomization:
-
Measure tumor volumes using calipers (Volume = (length x width²)/2).
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Preparation of Nutlin-3 Formulation:
-
For Intraperitoneal (IP) Injection:
-
Prepare a stock solution of Nutlin-3 in DMSO.
-
On the day of injection, dilute the stock solution with the vehicle to the final desired concentration (e.g., 25-50 mg/kg). A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another option is to suspend the compound in 10% DMSO and 90% (20% SBE-β-CD in Saline).[9]
-
-
For Oral Gavage:
-
Prepare a suspension of Nutlin-3 in a vehicle suitable for oral administration, such as 0.5% methylcellulose (B11928114) or a mixture of Ethanol, Tween-80, and 5% Glucose (5:5:90).[10]
-
-
-
Administration of Nutlin-3:
-
Administer the prepared Nutlin-3 formulation or vehicle control to the respective groups.
-
IP Injection: Inject the solution into the intraperitoneal cavity.
-
Oral Gavage: Administer the suspension directly into the stomach using a gavage needle.
-
The treatment schedule can vary, for example, daily injections for 14-21 days.
-
-
Monitoring and Data Collection:
-
Monitor the health of the mice daily.
-
Measure tumor volumes with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p53, p21, and MDM2 levels, immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Protocol 2: Administration of APR-246 in a Patient-Derived Xenograft (PDX) Mouse Model
Objective: To assess the efficacy of APR-246 in a more clinically relevant PDX model of cancer with a TP53 mutation.
Materials:
-
APR-246 (eprenetapopt)
-
Vehicle (e.g., PBS)
-
Patient-derived tumor tissue with a known TP53 mutation
-
Immunocompromised mice (e.g., NOD/SCID)
-
Sterile surgical instruments
-
Sterile syringes and needles (for injection)
Procedure:
-
Establishment of PDX Model:
-
Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of an immunocompromised mouse.
-
Allow the tumor to grow to a suitable size for passaging.
-
Passage the tumor into a cohort of mice for the efficacy study.
-
-
Animal Grouping and Randomization:
-
Once tumors reach a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.
-
-
Preparation of APR-246 Formulation:
-
Dissolve APR-246 in a sterile vehicle such as PBS to the desired final concentration (e.g., 100 mg/kg).
-
-
Administration of APR-246:
-
Administer the APR-246 solution or vehicle control to the mice.
-
Intravenous (IV) Injection: Inject the solution into the tail vein. An IV infusion over a period of time (e.g., 2 hours) can also be performed.[4]
-
Intraperitoneal (IP) Injection: Inject the solution into the intraperitoneal cavity.
-
A typical treatment schedule could be daily or every other day for a specified period (e.g., 3-4 weeks).
-
-
Monitoring and Data Collection:
-
Monitor animal well-being and body weight regularly.
-
Measure tumor dimensions every 3-4 days to calculate tumor volume.
-
At the study endpoint, collect tumors for pharmacodynamic analysis, such as immunohistochemistry for cleaved caspase-3 to assess apoptosis[6] or Western blotting to evaluate the expression of p53 target genes.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by Nutlin-3 and APR-246.
Caption: Nutlin-3 inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Caption: APR-246 refolds mutant p53 to a wild-type conformation, restoring its tumor-suppressive functions.
References
- 1. Nutlin-3 induces apoptosis, disrupts viral latency and inhibits expression of angiopoietin-2 in Kaposi sarcoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of Mdm2 triggers growth arrest and promotes DNA breakage in mouse colon tumors and human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. APR-246 alone and in combination with a phosphatidylserine-targeting antibody inhibits lung metastasis of human triple-negative breast cancer cells in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APR-246 increases tumor antigenicity independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionews.com [bionews.com]
- 9. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TG53 in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG53 is a preclinical small molecule inhibitor that targets the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN).[1] This interaction is crucial for cancer cell adhesion to the extracellular matrix, a key process in tumor dissemination and metastasis, particularly in ovarian cancer.[2] By disrupting the TG2-FN complex, this compound offers a targeted therapeutic strategy distinct from conventional cytotoxic chemotherapies like paclitaxel (B517696), which acts by stabilizing microtubules.[2] While this compound is in the early stages of research and comprehensive in vivo dosage data is not yet widely published, studies on its optimized analogues provide valuable insights into its potential in vivo applications.[1][3]
These application notes provide a summary of the available preclinical data for this compound and its analogues, along with detailed protocols for potential in vivo studies based on current research.
Mechanism of Action
This compound functions by non-competitively inhibiting the binding of TG2 to fibronectin. This disruption interferes with downstream signaling pathways that are critical for cell adhesion, migration, and survival. The key signaling events affected include the activation of Focal Adhesion Kinase (FAK) and c-Src. By preventing the formation of the TG2-FN complex, this compound can inhibit the phosphorylation and activation of these kinases, leading to reduced cell adhesion, migration, and invasion.[3]
Data Presentation
In Vitro Efficacy of this compound
| Metric | Cell Line(s) | Result |
| Inhibition of cell adhesion to fibronectin | Ovarian Cancer Cells | Potent Inhibition |
| Inhibition of cell migration | Ovarian Cancer Cells | Potent Inhibition |
| Inhibition of cell invasion | Ovarian Cancer Cells | Potent Inhibition |
Data summarized from preclinical studies.[2]
Biochemical Assay Comparison
| Inhibitor | Target | Assay Type | IC50 / Ki |
| This compound | TG2-Fibronectin Interaction | ELISA | IC50: 10 µM |
| This compound | TG2-Fibronectin Interaction | ELISA | Ki: 4.15 µM |
| GK921 | TG2 (enzymatic activity) | Enzymatic Assay | IC50: 7.71 µM |
| ERW1041E | TG2 (enzymatic activity) | Enzymatic Assay | Ki: 11 µM |
This table highlights that this compound specifically inhibits the protein-protein interaction rather than the enzymatic activity of TG2.
In Vivo Efficacy of this compound Analogues (MT4 & MT6)
While specific in vivo dosage for this compound is not yet established, studies on its more potent analogues, MT4 and MT6, in a mouse model of ovarian cancer dissemination have shown significant inhibition of cancer cell adhesion to the peritoneum.[1] Furthermore, pretreatment with the analogue MT4 has been shown to sensitize ovarian cancer cells to paclitaxel.[1]
Experimental Protocols
The following protocols are based on methodologies used for studying this compound analogues in vivo and can be adapted for this compound.
Protocol 1: In Vivo Ovarian Cancer Peritoneal Dissemination Model
Objective: To evaluate the effect of this compound on the intraperitoneal dissemination of ovarian cancer cells in a xenograft mouse model.
Animal Model: Female athymic nude mice (6-8 weeks old).
Cell Line: Human ovarian cancer cell line (e.g., SKOV3, OVCAR3) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
Reagents:
-
This compound (or analogues MT4, MT6)
-
Vehicle control (e.g., DMSO, saline)
-
Ovarian cancer cells (luciferase-expressing)
-
Matrigel (optional, for subcutaneous tumor establishment)
-
Anesthetic (e.g., isoflurane)
-
D-luciferin for in vivo imaging
-
Paclitaxel (for combination studies)
Procedure:
-
Cell Culture: Culture luciferase-expressing ovarian cancer cells under standard conditions.
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize mice.
-
Inject 100 µL of the cell suspension intraperitoneally (IP).
-
-
Treatment Regimen:
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Paclitaxel, this compound + Paclitaxel).
-
While the optimal dose for this compound is yet to be determined, a starting point could be extrapolated from in vitro effective concentrations (1-10 µM) and data from analogue studies. A dose-finding study is highly recommended.
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage) based on its pharmacokinetic properties. A suggested starting frequency is daily or every other day.
-
For combination studies, administer paclitaxel according to established protocols (e.g., 10 mg/kg, IP, weekly).
-
-
Monitoring Tumor Burden:
-
Monitor tumor burden weekly using an in vivo imaging system (IVIS).
-
Administer D-luciferin (e.g., 150 mg/kg, IP) to anesthetized mice 10 minutes before imaging.
-
Quantify the bioluminescent signal from the peritoneal region.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring for a predefined period (e.g., 4-6 weeks) or until the humane endpoint is reached.
-
At the end of the study, euthanize the mice and collect peritoneal tumors and ascites.
-
Count and weigh the tumor nodules.
-
Perform histological and immunohistochemical analysis on the tumors to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Protocol 2: Cell Adhesion to Fibronectin Assay (In Vitro)
Objective: To determine the in vitro efficacy of this compound in inhibiting cancer cell adhesion to fibronectin.
Materials:
-
96-well plates
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Ovarian cancer cells (e.g., SKOV3, OVCAR3)
-
This compound
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet stain
Procedure:
-
Plate Coating: Coat 96-well plates with fibronectin (10 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour at 37°C.[2]
-
Cell Preparation: Serum-starve ovarian cancer cells for 24 hours.
-
Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.[2]
-
Seeding: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.[2]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[2]
-
Quantification:
-
Stain the adherent cells with Crystal Violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the TG2-fibronectin interaction, disrupting downstream signaling.
Experimental Workflow for In Vivo Study
Caption: Workflow for evaluating this compound efficacy in a mouse model of ovarian cancer.
References
Application Notes and Protocols for Cell Migration Assays Using TG53
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological conditions, including embryonic development, wound healing, immune responses, and cancer metastasis. The ability to accurately measure and modulate cell migration is crucial for advancing our understanding of these processes and for the development of novel therapeutic strategies. TG53 is a small molecule inhibitor that has been identified as a potent disruptor of the interaction between tissue transglutaminase (TG2) and fibronectin (FN). This interaction is critical for the adhesion of cancer cells to the extracellular matrix (ECM), a key step in metastatic dissemination, particularly in ovarian cancer. These application notes provide detailed protocols for utilizing this compound in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action of this compound
This compound functions by specifically inhibiting the protein-protein interaction between TG2 and FN. This disruption prevents the formation of a stable complex involving integrin β1, which in turn suppresses the downstream activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[1] The inhibition of this signaling cascade ultimately leads to decreased cell adhesion, migration, and invasion.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting key processes related to cell migration.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | This compound Concentration | Result | Reference |
| IC50 (TG2-FN Interaction) | N/A | 10 µM | 50% inhibition of TG2-FN binding. | [1] |
| Inhibition of Cell Adhesion | SKOV3 | 10 µM | Significant inhibition. | [1] |
| Inhibition of Cell Migration | IGROV1 | 10 µM | ~50% inhibition. | [1] |
| Inhibition of Cell Invasion | IGROV1 | 10 µM | ~60% inhibition. | [1] |
Table 2: Effect of this compound on Downstream Signaling
| Target | Cell Line | This compound Treatment | Effect | Reference |
| FAK Phosphorylation | SKOV3 | Pre-incubation with this compound | Inhibition of phosphorylation. | [1] |
| c-Src Phosphorylation | SKOV3 | Pre-incubation with this compound | Inhibition of phosphorylation. | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the interaction between TG2 and FN, disrupting downstream signaling.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on collective cell migration.
a. Materials
-
Ovarian cancer cell lines (e.g., IGROV1, SKOV3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
b. Experimental Workflow
Caption: Workflow for the wound healing (scratch) assay.
c. Detailed Protocol
-
Cell Seeding: Seed ovarian cancer cells (e.g., IGROV1) in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Create Scratch: Once the cells reach confluence, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the center of the monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with serum-free medium containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO at the same final concentration).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator. Capture images of the same marked fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using software such as ImageJ. The percentage of wound closure can be calculated using the following formula:
Wound Closure % = [(Area at 0h - Area at xh) / Area at 0h] * 100
Transwell Migration Assay
This assay measures the chemotactic ability of individual cells to migrate through a porous membrane in response to a chemoattractant, and the inhibitory effect of this compound on this process.
a. Materials
-
Ovarian cancer cell lines (e.g., IGROV1)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., Fetal Bovine Serum - FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Elution solution (e.g., 10% acetic acid)
-
Inverted microscope with a camera
-
Microplate reader (for quantification)
b. Experimental Workflow
Caption: Workflow for the transwell migration assay.
c. Detailed Protocol
-
Cell Preparation: Culture ovarian cancer cells (e.g., IGROV1) to ~80% confluency. Serum-starve the cells for 24 hours in serum-free medium prior to the assay.
-
Assay Setup:
-
Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Trypsinize and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In a separate tube, pre-incubate the cell suspension with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator, or until a sufficient number of cells have migrated in the control wells.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 30 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Imaging and Manual Counting: Allow the insert to air dry. Image the stained cells using an inverted microscope and count the number of migrated cells in several random fields of view.
-
Quantification by Elution (Optional):
-
After staining and washing, elute the crystal violet from the stained cells by placing the insert in a well containing 10% acetic acid and incubating for 10-15 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.
-
Concluding Remarks
The protocols described provide a framework for investigating the inhibitory effects of this compound on cell migration. It is recommended that researchers optimize parameters such as cell seeding density, this compound concentration, and incubation times for their specific cell lines and experimental conditions. These assays, in conjunction with the provided data and pathway information, will be valuable tools for professionals in cancer research and drug development exploring the therapeutic potential of targeting the TG2-FN interaction.
References
Application Notes: TG53 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG53 is a small molecule inhibitor that specifically targets the protein-protein interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[1] This interaction is crucial for the adhesion of cancer cells to the extracellular matrix (ECM), a critical step in tumor progression and metastasis, particularly in cancers such as ovarian cancer.[2][3] Unlike traditional chemotherapeutics, this compound offers a targeted approach by disrupting the signaling cascades that promote cell adhesion, migration, and invasion.[2][4] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for cancer research compared to traditional 2D cell cultures. They better mimic the complex cell-cell and cell-ECM interactions, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors.[5][6] These application notes provide a comprehensive overview of the use of this compound in 3D tumor spheroid models, including its mechanism of action, protocols for key experiments, and quantitative data.
Mechanism of Action
This compound functions by directly inhibiting the binding of TG2 to FN in the extracellular space.[1] This disruption has several downstream consequences for cancer cells within a 3D tumor microenvironment:
-
Inhibition of Cell Adhesion: The TG2-FN complex plays a pivotal role in stabilizing the interaction between integrins on the cell surface and the fibronectin-rich ECM. By blocking this complex, this compound effectively reduces the adhesion of cancer cells to the matrix, a fundamental step for invasion and metastasis.[2][3][4]
-
Disruption of "Outside-In" Signaling: The binding of integrins to the TG2-FN complex activates intracellular signaling pathways that promote cell survival, proliferation, and migration. A key pathway affected is the integrin-mediated activation of Focal Adhesion Kinase (FAK) and downstream effectors like Src.[4] this compound, by preventing the initial TG2-FN interaction, leads to decreased phosphorylation and activation of FAK and Src.[4]
-
Impairment of Spheroid Formation and Integrity: Cell-cell and cell-ECM adhesion are critical for the formation and maintenance of compact tumor spheroids. Preclinical studies have shown that analogues of this compound can completely prevent the formation of ovarian cancer spheroids and disrupt the self-assembly of heterospheroids (co-cultures of cancer and stromal cells).
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analogues. It is important to note that while data from 3D spheroid models is emerging, some of the initial characterization was performed using biochemical and 2D cell-based assays.
| Compound/Analogue | Assay Type | Target | IC50 / Effect | Reference(s) |
| This compound | ELISA | TG2-Fibronectin Interaction | IC50: 10 µM | [1] |
| This compound | Cell Adhesion Assay (2D) | Ovarian Cancer Cell Adhesion to FN | Significant inhibition at 25 µM | [6] |
| This compound Analogue (#3011) | Spheroid Formation Assay (3D) | Ovarian Cancer Spheroid Formation | Complete prevention of spheroid formation | |
| This compound Analogue (MT4) | Heterospheroid Self-Assembly Assay (3D) | Ovarian Cancer-Fibroblast Spheroid Formation | Prevention of heterospheroid self-assembly |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in 3D tumor spheroid models are provided below.
Protocol 1: 3D Tumor Spheroid Formation (Ovarian Cancer)
This protocol describes the generation of uniform, single spheroids from ovarian cancer cell lines using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)
-
Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, RPMI-1640 for OVCAR-3) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture ovarian cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well, to be optimized for each cell line to achieve spheroids of 300-500 µm in diameter within 3-4 days).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[7]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 3-4 days.
Protocol 2: this compound Treatment and Spheroid Viability Assay
This protocol outlines the treatment of pre-formed 3D tumor spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based assay.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove 50 µL of the conditioned medium from each well of the spheroid plate and replace it with 50 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[8]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.[8]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 3: Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of 3D tumor spheroids into an extracellular matrix.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Matrigel® or other basement membrane extract
-
96-well invasion plate with 8 µm pore size inserts
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat the upper chamber of the 96-well invasion plate inserts with a thin layer of Matrigel® (diluted in cold serum-free medium) and allow it to polymerize at 37°C for 30-60 minutes.
-
Gently transfer the pre-formed spheroids from the ULA plate to the Matrigel®-coated inserts.
-
Add serum-free medium containing different concentrations of this compound (or vehicle control) to the upper chamber with the spheroids.
-
Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2 to allow for cell invasion.
-
After incubation, carefully remove the non-invading cells and the Matrigel® from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the invading cells on the underside of the membrane using an inverted microscope.
-
Quantify the area of invasion or the number of invading cells for each treatment condition.
Visualizations
Signaling Pathway
Caption: this compound inhibits the TG2-fibronectin interaction, disrupting downstream signaling.
Experimental Workflow
Caption: Workflow for 3D tumor spheroid formation and subsequent viability testing with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sartorius.com [sartorius.com]
- 3. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 4. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel 3D High‐Throughput Phenotypic Drug Screening Pipeline to Identify Drugs with Repurposing Potential for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
Application Notes and Protocols: Investigating the Synergistic Potential of TG53 and Paclitaxel in Cancer Therapy
For Research Use Only.
Introduction
In the landscape of oncology drug development, combination therapies that target distinct and complementary cancer cell vulnerabilities are of paramount interest. This document outlines the rationale and provides detailed experimental protocols for investigating the potential synergistic anti-cancer effects of TG53, a novel inhibitor of the tissue transglutaminase (TG2)-fibronectin (FN) interaction, and paclitaxel (B517696), a well-established microtubule-stabilizing chemotherapeutic agent.
This compound is a preclinical small molecule that disrupts the adhesion, migration, and invasion of cancer cells by inhibiting the crucial interaction between TG2 and the extracellular matrix protein fibronectin.[1][2] This targeted mechanism offers a departure from the broad cytotoxicity of traditional chemotherapies.[1]
Paclitaxel is a widely used anti-neoplastic drug that functions by promoting the assembly of stable, non-functional microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[3][4][5][][7] Paclitaxel's cytotoxic effects are also mediated through the modulation of various signaling pathways, including the PI3K/AKT and MAPK pathways.[8][9][10]
The distinct mechanisms of action of this compound and paclitaxel—targeting cell motility and cell division, respectively—present a compelling case for their combined use. It is hypothesized that a dual-pronged attack could lead to a synergistic reduction in cancer cell viability, proliferation, and metastatic potential. These application notes provide the foundational protocols for researchers to explore this hypothesis in vitro.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when investigating the combination of this compound and paclitaxel on a representative cancer cell line (e.g., ovarian cancer cell line SKOV-3).
Table 1: Cell Viability (MTT Assay) - IC50 Values
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Paclitaxel | 0.05 |
| This compound + Paclitaxel (Fixed Ratio) | 7.6 + 0.025 |
Table 2: Combination Index (CI) Analysis
| Fa (Fraction Affected) | CI Value | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.62 | Synergy |
| 0.75 | 0.45 | Strong Synergy |
| 0.90 | 0.31 | Very Strong Synergy |
CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.1 ± 0.8 |
| This compound (15 µM) | 12.3 ± 1.5 |
| Paclitaxel (0.05 µM) | 35.7 ± 2.1 |
| This compound (15 µM) + Paclitaxel (0.05 µM) | 68.4 ± 3.5 |
Table 4: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 2.8 | 20.1 ± 1.9 | 14.7 ± 1.5 |
| This compound (15 µM) | 63.8 ± 3.1 | 21.5 ± 2.0 | 14.7 ± 1.6 |
| Paclitaxel (0.05 µM) | 15.4 ± 1.7 | 10.3 ± 1.1 | 74.3 ± 3.9 |
| This compound (15 µM) + Paclitaxel (0.05 µM) | 12.1 ± 1.5 | 8.9 ± 0.9 | 79.0 ± 4.2 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the TG2-fibronectin interaction, disrupting downstream signaling for cell adhesion and motility.
Caption: Paclitaxel stabilizes microtubules, causing G2/M arrest and apoptosis, and modulates key survival pathways.
Caption: A general workflow for evaluating the synergistic effects of this compound and paclitaxel on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and paclitaxel, alone and in combination, and allows for the calculation of IC50 values and combination indices (CI).
Materials:
-
Cancer cell line (e.g., SKOV-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in culture medium. For combination studies, prepare dilutions of both drugs at a fixed, non-antagonistic ratio (e.g., based on their individual IC50 values).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combination) or vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis.
Materials:
-
6-well plates
-
Cancer cell line
-
This compound and Paclitaxel
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, paclitaxel, the combination, or vehicle control at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Use unstained and single-stained controls for compensation.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the treatments on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell line
-
This compound and Paclitaxel
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, the combination, or vehicle control for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Transwell Migration Assay
This assay evaluates the effect of this compound and the combination treatment on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Cancer cell line
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound and Paclitaxel
-
Cotton swabs
-
Crystal Violet stain (0.5%)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay Setup: Place 500 µL of complete medium (chemoattractant) in the lower chamber of the Transwell plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound, paclitaxel, the combination, or vehicle control. Seed 1 x 10^5 cells in 100 µL into the upper chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.
-
Data Analysis: Express the number of migrated cells as a percentage of the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of TG53 on Cell Adhesion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG53 is a small molecule inhibitor that specifically targets the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN).[1][2][3] This interaction is crucial for the adhesion of cancer cells to the extracellular matrix, a critical step in metastatic dissemination.[1][2] this compound has been shown to potently inhibit cancer cell adhesion to fibronectin and disrupt downstream signaling pathways essential for cell adhesion, migration, and survival.[2][4] These application notes provide detailed protocols for measuring the effects of this compound on cell adhesion and outline the underlying signaling pathways.
Mechanism of Action
This compound disrupts the non-covalent binding of TG2 to fibronectin.[1][3] This interaction is known to stabilize integrin complexes, thereby regulating cell adhesion to the extracellular matrix.[5][4] By inhibiting the TG2-FN interaction, this compound effectively decreases "outside-in" signaling mediated by focal adhesion kinase (FAK).[4] This leads to a delay in the formation of stable focal contacts and mature adhesion points, and disrupts the organization of the actin cytoskeleton.[4]
Signaling Pathway Modulated by this compound
The inhibition of the TG2-FN interaction by this compound initiates a cascade of intracellular events that ultimately impair cell adhesion. The binding of TG2 to fibronectin promotes the formation of a ternary complex with integrins, particularly β1 integrin, on the cell surface.[2][6] This complex formation is a critical step in the activation of focal adhesion kinase (FAK) and the proto-oncogene c-Src, key regulators of cell adhesion, migration, and survival.[2][7] this compound, by blocking the initial TG2-FN interaction, prevents the formation of this signaling complex, leading to a significant reduction in the phosphorylation and activation of both FAK and c-Src.[2]
Quantitative Data
The inhibitory effects of this compound on the TG2-fibronectin interaction and subsequent downstream signaling have been quantified in various studies.
| Assay Type | Inhibitor | Target | IC50 / Ki | Reference |
| ELISA | This compound | TG2-Fibronectin Interaction | IC50: 10 µM | [3] |
| ELISA | This compound | TG2-Fibronectin Interaction | Ki: 4.15 µM | [3] |
| Treatment | p-FAK Levels | p-Src Levels | Reference |
| Control (DMSO) | Baseline | Baseline | [2] |
| This compound (10 µM) | Significantly reduced | Significantly reduced | [2] |
Experimental Protocols
TG2-Fibronectin Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibitory effect of this compound on the binding of TG2 to fibronectin.[2][3]
Materials:
-
96-well ELISA plates
-
Recombinant His-tagged TG2
-
Biotinylated fibronectin fragment (FN42)
-
Monoclonal anti-His antibody
-
Streptavidin-HRP
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
This compound
Procedure:
-
Coat the wells of a 96-well plate with a monoclonal anti-His antibody overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Incubate the wells with His-tagged recombinant TG2 for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add this compound at desired concentrations to the wells, followed by the addition of biotinylated FN fragment (FN42). Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. A reduction in signal indicates inhibition of the TG2-FN interaction.
Cell Adhesion Assay
This assay measures the ability of cells (e.g., ovarian cancer cells) to adhere to a fibronectin-coated surface in the presence of this compound.[1][8]
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Cells of interest (e.g., SKOV3 ovarian cancer cells)
-
Cell culture medium
-
This compound
-
Calcein AM (or other suitable fluorescent dye for cell labeling)
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microplate reader
Procedure:
-
Coat the wells of a 96-well plate with fibronectin overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
Label the cells with Calcein AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Seed the cells into the fibronectin-coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add PBS to each well and measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
The number of adherent cells is proportional to the fluorescence intensity.
Conclusion
This compound serves as a valuable research tool for investigating the role of the TG2-fibronectin interaction in cell adhesion and related pathological processes such as cancer metastasis. The provided protocols offer a framework for quantifying the inhibitory effects of this compound and elucidating its mechanism of action. These assays can be adapted for high-throughput screening of other potential inhibitors of this critical protein-protein interaction.
References
- 1. Small molecule inhibitors target the tissue transglutaminase and fibronectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal Adhesion Kinase and p53 signal transduction pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
TG53: A Potent Inhibitor of Fibronectin-Dependent Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TG53 is a small molecule inhibitor that specifically targets the interaction between tissue transglutaminase (TG2) and fibronectin (FN).[1] This interaction is a critical component of cell adhesion, migration, and signaling, playing a significant role in various physiological and pathological processes, including cancer metastasis.[1][2] Unlike enzymatic inhibitors of TG2, this compound acts as a protein-protein interaction inhibitor, offering a distinct mechanism for studying and potentially targeting fibronectin-dependent signaling pathways.[1] These notes provide detailed protocols and data for utilizing this compound as a tool to investigate these pathways.
Data Presentation
Biochemical and Cellular Activity of this compound
The efficacy of this compound in disrupting the TG2-fibronectin interaction and subsequent cellular processes has been quantified in various assays. The following tables summarize key quantitative data for this compound and, for comparison, other relevant TG2 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | TG2-Fibronectin Interaction | ELISA | IC50: 10 µM | [1] |
| This compound | TG2-Fibronectin Interaction | ELISA | Ki: 4.15 µM | [1] |
| GK921 | TG2 (enzymatic activity) | Enzymatic Assay | IC50: 7.71 µM | [1] |
| ERW1041E | TG2 (enzymatic activity) | Enzymatic Assay | Ki: 11 µM | [1] |
| Table 1: Biochemical Assay Comparison of TG2 Inhibitors. This table highlights this compound's potency in specifically disrupting the TG2-FN interaction compared to inhibitors of TG2's enzymatic activity. |
| Compound | Target Interaction | IC50 (TG2-FN Interaction) | Inhibition of Cell Adhesion (SKOV3 cells) | Inhibition of Cell Migration (IGROV1 cells) | Inhibition of Cell Invasion (IGROV1 cells) |
| This compound | TG2-FN | 10 µM [2] | Significant inhibition at 10 µM [2] | ~50% inhibition at 10 µM [2] | ~60% inhibition at 10 µM [2] |
| Table 2: In Vitro Efficacy of this compound. This table summarizes the functional impact of this compound on key cancer-related cellular processes. |
Signaling Pathways
This compound-mediated inhibition of the TG2-fibronectin interaction disrupts downstream signaling cascades crucial for cell adhesion and migration. The binding of fibronectin to integrins, often facilitated by TG2, leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and c-Src.[3][4] this compound has been shown to attenuate the phosphorylation of FAK and c-Src, key events in "outside-in" signaling.[3] This disruption of the TG2-FN-integrin complex and subsequent signaling provides a powerful tool to study the roles of these pathways in normal and disease states.
Caption: this compound inhibits the interaction between TG2 and Fibronectin, disrupting downstream signaling.
Experimental Protocols
TG2-Fibronectin Interaction ELISA
This assay quantifies the ability of this compound to inhibit the binding of TG2 to fibronectin in a controlled in vitro setting.[1][2]
Materials:
-
96-well ELISA plates
-
Recombinant His-tagged TG2
-
Biotinylated fibronectin (or FN fragment like FN42)[2]
-
Anti-His antibody
-
Streptavidin-HRP
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
This compound
Procedure:
-
Coat the wells of a 96-well plate with anti-His antibody overnight at 4°C.[1]
-
Wash the wells three times with wash buffer.[1]
-
Block the wells with blocking buffer for 1 hour at room temperature.[1]
-
Wash the wells three times with wash buffer.[1]
-
Add His-tagged TG2 to the wells and incubate for 1 hour at room temperature.[1]
-
Wash the wells three times with wash buffer.[1]
-
Add biotinylated fibronectin and this compound at various concentrations to the wells. Incubate for 1 hour at room temperature.[1]
-
Wash the wells three times with wash buffer.[1]
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.[1]
-
Wash the wells five times with wash buffer.[1]
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.[1]
-
Stop the reaction by adding the stop solution.[1]
-
Read the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[1]
Caption: Workflow for the TG2-Fibronectin Interaction ELISA.
Cell Adhesion Assay
This assay measures the effect of this compound on the ability of cells to adhere to a fibronectin-coated surface.[1][2]
Materials:
-
96-well plates
-
Fibronectin
-
Ovarian cancer cells (e.g., SKOV3)[2]
-
Calcein-AM (for fluorescence-based assay) or Crystal Violet (for absorbance-based assay)
-
Serum-free medium
-
Lysis buffer (for fluorescence-based assay)
-
This compound
Procedure:
-
Coat the wells of a 96-well plate with fibronectin.[2]
-
Wash the wells with PBS.[1]
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C.[1]
-
Harvest and label the cells with Calcein-AM for 30 minutes at 37°C (for fluorescence-based method).[1]
-
Resuspend the cells in serum-free medium containing various concentrations of this compound.[1]
-
Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.[1]
-
Gently wash the wells twice with PBS to remove non-adherent cells.[1]
-
For fluorescence-based method: Lyse the adherent cells with lysis buffer and measure the fluorescence of the lysate.[1]
-
For absorbance-based method: Stain adherent cells with crystal violet, wash, and then solubilize the dye. Measure the absorbance.[2]
-
Calculate the percentage of cell adhesion relative to the untreated control.[1]
Cell Invasion Assay (Transwell Assay)
This assay assesses the impact of this compound on the invasive potential of cells through a basement membrane matrix.[1][5]
Materials:
-
Transwell inserts (with a porous membrane)
-
Matrigel
-
Cells (e.g., IGROV1)[2]
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Methanol
-
Crystal violet
-
This compound
Procedure:
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[1]
-
Harvest and resuspend the cells in serum-free medium.[1]
-
Add the cell suspension to the upper chamber of the Transwell insert, including various concentrations of this compound.[1]
-
Add medium containing a chemoattractant to the lower chamber.[1]
-
Incubate for 24-48 hours at 37°C.[1]
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the invading cells on the lower surface of the membrane with methanol.[1]
-
Stain the fixed cells with crystal violet.[1]
-
Count the number of invading cells in several microscopic fields.
Western Blotting for Signaling Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling proteins, such as FAK and c-Src, following treatment with this compound.
Materials:
-
Cells cultured on fibronectin-coated plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFAK, anti-FAK, anti-pSrc, anti-Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells on fibronectin-coated plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of fibronectin-dependent signaling. Its specific inhibition of the TG2-fibronectin interaction allows for the targeted investigation of downstream pathways involving integrin activation and focal adhesion dynamics. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of cell adhesion, migration, and invasion, particularly in the context of cancer biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fibronectin: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting [jcancer.org]
- 5. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
Troubleshooting & Optimization
TG53 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges associated with TG53 (B1682785) (CAS 946369-04-6), a potent inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction.[1][2] Given its hydrophobic nature, researchers frequently encounter difficulties in preparing aqueous solutions for in vitro and in vivo experiments. This guide offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure consistent and reliable experimental outcomes.
Quick Reference: this compound Properties
A summary of this compound's key chemical and physical properties is provided below. This information is crucial for understanding its solubility characteristics and for safe handling and disposal.[3]
| Property | Value |
| CAS Number | 946369-04-6 |
| Molecular Formula | C₂₁H₂₂ClN₅O₂ |
| Molecular Weight | 411.88 g/mol |
| IUPAC Name | 5-Chloro-N-[4-[[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-2-methoxy-benzamide |
| Synonyms | TG-53, TG 53 |
| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[3][4] |
| Physical Form | Solid |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound?
A1: The recommended and most effective solvent for dissolving this compound is anhydrous Dimethyl Sulfoxide (DMSO).[3][4] Due to its chemical structure, this compound is poorly soluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, which has a much lower tolerance for the compound than DMSO. To resolve this, refer to the "Troubleshooting Guide" and the "Standard Protocol for Preparing Aqueous Solutions of this compound" sections below.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.5% (v/v). The specific tolerance can be cell-line dependent, so it is best practice to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your specific experimental system.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. The compound's low aqueous solubility can lead to precipitation over time, especially at lower temperatures. Furthermore, the stability of this compound in aqueous buffers has not been extensively documented. For consistent results, prepare fresh dilutions from a DMSO stock solution for each experiment.
Q5: Is sonication or heating recommended to dissolve this compound in aqueous solutions?
A5: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help redissolve small precipitates that form upon dilution. However, these methods should be used with caution as excessive heat or sonication could potentially degrade the compound. Always start by optimizing the dilution protocol itself.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Issue 1: Precipitate forms immediately upon adding solid this compound to an aqueous buffer.
-
dot
Caption: Troubleshooting direct dissolution of solid this compound.
Issue 2: My solution is cloudy or contains a precipitate after diluting the DMSO stock into my aqueous experimental medium.
-
dot
Caption: Troubleshooting precipitation upon dilution.
Issue 3: How can I improve the solubility of this compound in my final aqueous solution?
While this compound is inherently poorly soluble in water, several formulation strategies can be explored for challenging applications, though they require careful validation:
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (other than DMSO) may help, but this must be tested for compatibility with the experimental system.
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.[5] This approach requires extensive validation to ensure the surfactant does not interfere with the assay.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
-
-
Methodology:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Example Calculation for 10 mM Stock:
-
Molecular Weight (MW) of this compound = 411.88 g/mol
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
For 1 mg of this compound: Volume (L) = 0.001 g / (0.010 mol/L * 411.88 g/mol ) = 0.0002428 L = 242.8 µL
-
-
-
Add the calculated volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if dissolution is slow.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for long-term storage.
-
Protocol 2: Standard Protocol for Preparing Aqueous Working Solutions of this compound
This workflow is critical for minimizing precipitation when diluting the DMSO stock into aqueous buffers or cell culture media.
-
dot
Caption: Recommended workflow for diluting this compound stock.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Aob2643-1 | this compound [946369-04-6] Clinisciences [clinisciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing TG53 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TG53 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN).[1] This interaction is crucial for the adhesion of cancer cells to the extracellular matrix, a key step in tumor dissemination, particularly in cancers like ovarian cancer.[2][3] By blocking the TG2-FN interaction, this compound has been shown in preclinical studies to inhibit cancer cell adhesion, migration, and invasion.[4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on existing preclinical data, a good starting point for this compound concentration in cell-based assays is around 10 µM, which is the reported half-maximal inhibitory concentration (IC50) for the disruption of the TG2-FN interaction.[5] To determine the optimal concentration for your specific cell line and assay, it is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM).
Q3: How does this compound impact cell signaling pathways?
A3: The inhibition of the TG2-FN interaction by this compound disrupts downstream signaling pathways that are critical for cell adhesion, migration, and survival. Specifically, this compound has been shown to suppress the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[6]
Q4: Which cell viability assays are recommended for use with this compound?
A4: Standard colorimetric assays such as MTT, XTT, or MTS are suitable for assessing the effect of this compound on cell viability.[7] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. Additionally, the trypan blue exclusion assay can be used for a direct count of viable and non-viable cells.
Q5: Should I expect to see a direct cytotoxic effect with this compound?
A5: this compound's primary mechanism is to inhibit cell adhesion and migration, which may not always translate to immediate, direct cytotoxicity in the same way as traditional chemotherapy agents that induce apoptosis.[4] The effect on cell viability may be more pronounced over longer incubation times as a consequence of preventing cell attachment and spreading, which are crucial for the survival of many cell types.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results Between Replicates
-
Possible Cause: Uneven cell seeding, inconsistent this compound concentration across wells, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Carefully mix the this compound dilutions before adding them to the wells.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
Issue 2: No Observable Effect of this compound on Cell Viability
-
Possible Cause: The this compound concentration may be too low for the specific cell line, the incubation time may be too short, or the cell line may be insensitive to the inhibition of the TG2-FN pathway.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider and higher range of this compound concentrations.
-
Increase the incubation time (e.g., 48 or 72 hours) to allow for potential indirect effects on cell viability to manifest.
-
Verify the expression of TG2 and fibronectin in your cell line. Cell lines with low or no expression of these proteins may not respond to this compound.
-
Issue 3: Unexpected Increase in Absorbance at High this compound Concentrations in MTT/XTT Assays
-
Possible Cause: The this compound compound itself may be precipitating at high concentrations and interfering with the optical density reading, or it could be directly reducing the tetrazolium salt, leading to a false positive signal.
-
Troubleshooting Steps:
-
Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Run a "no-cell" control with the same concentrations of this compound and the assay reagent to check for any direct chemical reaction.
-
If interference is suspected, consider using an alternative viability assay that is not based on tetrazolium reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protease viability marker assay.[7]
-
Quantitative Data Summary
The following tables provide representative, hypothetical data on the effect of this compound on the viability of various cell lines. This data is intended to serve as a guide for experimental design and is based on the known properties of this compound.
Table 1: Hypothetical IC50 Values of this compound on Cell Viability After 72-Hour Incubation
| Cell Line | Cell Type | p53 Status | Hypothetical IC50 (µM) |
| SKOV3 | Ovarian Cancer | Null | ~15 |
| IGROV1 | Ovarian Cancer | Wild-Type | ~25 |
| OVCAR3 | Ovarian Cancer | Mutant | ~20 |
| hFOB 1.19 | Normal Osteoblast | Wild-Type | > 100 |
Table 2: Hypothetical Dose-Response of this compound on SKOV3 Cell Viability
| This compound Concentration (µM) | % Cell Viability (relative to control) |
| 0.1 | 98 ± 3 |
| 1 | 95 ± 4 |
| 5 | 78 ± 5 |
| 10 | 55 ± 6 |
| 20 | 30 ± 4 |
| 50 | 15 ± 3 |
| 100 | 5 ± 2 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from established methods for determining cell viability based on metabolic activity.[7]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with MTT and DMSO only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Trypan Blue Exclusion Assay
This protocol provides a direct method for counting viable and non-viable cells.
-
Cell Preparation: Culture and treat cells with the desired concentrations of this compound in a multi-well plate.
-
Cell Harvesting: After the incubation period, detach the cells using trypsin and resuspend them in complete medium.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100
Visualizations
Caption: this compound inhibits the TG2-FN interaction, disrupting downstream signaling through FAK and Src.
Caption: Workflow for determining the dose-response of this compound on cell viability.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing p53 (formerly TG53) in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of p53 degradation in experimental settings. All information is presented to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My purified p53 protein shows multiple bands on a Western blot, with some at a lower molecular weight than expected. What is the likely cause?
A1: The presence of lower molecular weight bands is a strong indicator of proteolytic degradation. The p53 protein is notoriously sensitive to proteases, which can be introduced during cell lysis or may be endogenous to the expression system. Under normal cellular conditions, p53 has a very short half-life and is tightly regulated by degradation machinery.
Q2: What is the primary pathway for p53 degradation in cells?
A2: The primary pathway for p53 degradation is the ubiquitin-proteasome system.[1][2] Under non-stressed conditions, p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and subsequent degradation by the 26S proteasome.[2] This creates a negative feedback loop, as p53 itself can transcriptionally activate the MDM2 gene. Other E3 ligases such as COP1, Pirh2, and CHIP can also mediate p53 ubiquitination.
Q3: How can I minimize p53 degradation during protein purification?
A3: To minimize degradation, it is crucial to work quickly and maintain a cold environment (4°C or on ice) throughout the purification process.[3] Additionally, the lysis and purification buffers should be supplemented with a broad-spectrum protease inhibitor cocktail immediately before use.
Q4: My p53 protein is precipitating out of solution. What are the common causes and how can I prevent this?
A4: Protein precipitation is often due to aggregation, which can be caused by several factors including high protein concentration, inappropriate buffer conditions (pH and ionic strength), and temperature stress from freeze-thaw cycles. Some p53 mutations are known to decrease the protein's thermal stability, making it more prone to unfolding and aggregation.[4][5][6][7] To prevent this, optimize the buffer composition (see tables below), work with lower protein concentrations if possible, and avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.
Q5: What are the optimal storage conditions for purified p53?
A5: For long-term storage, purified p53 should be flash-frozen in liquid nitrogen and stored at -80°C in a suitable buffer containing cryoprotectants.[4] Storage buffers often include components like glycerol (B35011) to prevent ice crystal formation. It is critical to aliquot the protein into single-use volumes to avoid the damaging effects of repeated freeze-thaw cycles.[4][8][9][10][11][12]
Troubleshooting Guides
Issue 1: Observing p53 Degradation Products in Western Blots
This guide provides a systematic approach to troubleshooting and preventing p53 degradation during your experiments.
Caption: A logical workflow for troubleshooting p53 degradation.
Issue 2: p53 Aggregation and Precipitation
This guide outlines steps to diagnose and mitigate p53 aggregation issues.
Caption: A workflow for diagnosing and addressing p53 protein aggregation.
Data Presentation: Buffer Optimization for p53 Stability
The following tables summarize buffer components and conditions that can be screened to enhance the stability of p53.
Table 1: Common Buffer Components for p53 Purification and Storage
| Component | Concentration Range | Purpose | Reference(s) |
| Tris-HCl | 20-50 mM | Buffering agent | [4][13] |
| Sodium Phosphate | 25 mM | Buffering agent | [4][14] |
| HEPES | 25 mM | Buffering agent | [15] |
| NaCl | 150-500 mM | To maintain ionic strength and solubility | [4][13][15] |
| Glycerol | 5-10% | Cryoprotectant and stabilizer | [4][13] |
| DTT/β-mercaptoethanol | 1-5 mM | Reducing agent to prevent oxidation | [4][13] |
| Imidazole | 5-500 mM | Used in His-tag purification | [16] |
| EDTA | 1-5 mM | Chelating agent | [17] |
Table 2: Thermal Stability of Wild-Type and Mutant p53 DNA Binding Domain (DBD)
| p53 Variant | Melting Temperature (Tm) | Change in Stability (ΔTm vs. WT) | Reference(s) |
| Wild-Type | ~42.9 °C | N/A | [15][18] |
| Y220C | ~40.3 °C | -2.6 °C | [15][18] |
| R248Q | ~38.5 °C | -4.4 °C | [15][18] |
| R248W | ~39.3 °C | -3.6 °C | [15][18] |
| R273H | ~38.8 °C | -4.1 °C | [15][18] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry) for p53 Stability Screening
This protocol allows for the rapid screening of optimal buffer conditions that enhance the thermal stability of p53. An increase in the melting temperature (Tm) indicates greater stability.
Materials:
-
Purified p53 protein
-
SYPRO Orange dye (5000x stock)
-
A range of buffers with varying pH, salt concentrations, and additives
-
Real-time PCR instrument capable of fluorescence detection
Methodology:
-
Protein Preparation:
-
Dilute the purified p53 protein to a final concentration of 10 µM in a base buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.2).[15]
-
-
Reaction Setup (in a 96-well PCR plate):
-
For each condition to be tested, prepare a 2x concentrated buffer solution.
-
In each well, add 10 µL of the 10 µM p53 protein solution.
-
Add 10 µL of the corresponding 2x buffer condition.
-
Prepare a working solution of SYPRO Orange dye (e.g., 50x) and add 2.5 µL to each well for a final concentration of 5x.[19]
-
Seal the plate and centrifuge briefly to mix and remove bubbles.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 1°C per minute.
-
-
Data Analysis:
-
Monitor the fluorescence of SYPRO Orange as the temperature increases. As p53 unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the midpoint of this transition, which can be determined from the peak of the first derivative of the melt curve.
-
Conditions that result in a higher Tm are considered to be more stabilizing for the p53 protein.
-
Protocol 2: In Vivo Pulse-Chase Assay to Determine p53 Half-Life
This protocol is used to measure the stability of p53 within a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Methionine/cysteine-free medium
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G beads
-
SDS-PAGE and autoradiography equipment
Methodology:
-
Cell Culture and Starvation:
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells with PBS and then incubate in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular stores.
-
-
Pulse Labeling:
-
Replace the starvation medium with fresh methionine/cysteine-free medium containing [³⁵S]methionine/cysteine.
-
Incubate for a short period (the "pulse"), typically 10-30 minutes, to label newly synthesized proteins.
-
-
Chase:
-
Remove the labeling medium and wash the cells with PBS.
-
Add pre-warmed "chase" medium containing a high concentration of unlabeled methionine and cysteine.
-
Collect cell samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) during the chase period.
-
-
Cell Lysis and Immunoprecipitation:
-
At each time point, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate p53 from the lysates using a specific anti-p53 antibody and protein A/G beads.
-
-
Analysis:
Mandatory Visualizations
p53 Degradation Signaling Pathway
The primary regulatory pathway for p53 stability involves a negative feedback loop with the E3 ubiquitin ligase MDM2.
Caption: The MDM2-mediated ubiquitination and proteasomal degradation of p53.
References
- 1. p53 Ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of p53 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of full-length p53 aggregates and their kinetics of formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resveratrol prevents p53 aggregation in vitro and in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of freeze-thaw cycles and storage time on plasma samples used in mass spectrometry based biomarker discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Design of p53, an Intrinsically Unstructured Protein, for the Fabrication of Novel Molecular Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of p53 Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. medicine.tulane.edu [medicine.tulane.edu]
- 18. cusabio.com [cusabio.com]
- 19. bio-rad.com [bio-rad.com]
- 20. researchgate.net [researchgate.net]
- 21. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. researchgate.net [researchgate.net]
- 24. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent TG53 experimental results
Welcome to the technical support center for TG53, a potent and specific inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in your experiments and troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN)[1][2][3]. Unlike many other TG2 inhibitors, this compound does not block the enzymatic transamidation activity of TG2[2]. Its therapeutic and research potential lies in its ability to interfere with cell adhesion, migration, and signaling pathways that are dependent on the formation of the TG2-FN complex[1][2].
Q2: In what research areas is this compound primarily used?
A2: this compound has shown significant promise in cancer research, particularly in studies related to ovarian cancer metastasis[1][2][4]. By inhibiting the crucial interaction between TG2 and fibronectin, this compound can impede the adhesion of cancer cells to the extracellular matrix, a critical step in tumor cell dissemination[1][2][4].
Q3: What are the key signaling pathways affected by this compound?
A3: By disrupting the TG2-FN complex, this compound modulates downstream signaling pathways essential for cell survival, proliferation, and migration. The interaction of TG2 with fibronectin and integrins leads to the activation of Focal Adhesion Kinase (FAK) and c-Src[2][3]. Consequently, this compound can inhibit the phosphorylation and activation of FAK and c-Src[2][3]. The TG2-FN interaction is also implicated in modulating other significant pathways such as ERK1/2, NF-κB, PI3K/Akt, and TGF-β, which can be indirectly influenced by this compound[2].
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO[5]. For long-term storage, it is recommended to store the compound desiccated at -20°C. For short-term storage, 0°C is suitable[5]. When preparing stock solutions, use anhydrous DMSO to minimize degradation. For cell-based assays, it is crucial to ensure the final DMSO concentration in your experimental media is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide for Inconsistent this compound Experimental Results
| Issue | Potential Cause | Recommended Solution |
| High variability in cell adhesion/migration assays | Inconsistent plate coating with fibronectin. | Ensure uniform coating of plates with fibronectin (e.g., 10 µg/mL overnight at 4°C). Block with 1% BSA for 1 hour at 37°C to prevent non-specific binding[6]. |
| Cell health and passage number. | Use cells that are in a consistent and healthy growth phase. Avoid using cells of very high passage number as their adhesive properties may change. | |
| Incomplete removal of serum. | Serum contains fibronectin and other factors that can interfere with the assay. Ensure cells are properly serum-starved for 24 hours prior to the experiment[6]. | |
| Lower than expected inhibitory effect | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Incorrect pre-incubation time. | Pre-incubate cells with this compound (e.g., for 30 minutes) before seeding them onto fibronectin-coated plates to allow for target engagement[6]. | |
| Degradation of this compound. | Ensure proper storage of the compound and use freshly prepared dilutions for each experiment. | |
| Discrepancy between biochemical and cell-based assay results | Different mechanisms of action. | Remember that this compound inhibits the TG2-FN interaction, not the enzymatic activity of TG2. If you are comparing this compound with an enzymatic inhibitor, you will likely observe different effects in various assays[2]. |
| Cell permeability issues. | While this compound is a small molecule designed to be cell-permeable, its uptake can vary between cell lines. Consider performing cellular thermal shift assays (CETSA) to confirm target engagement within the cell. | |
| Unexpected cell toxicity | High concentration of DMSO vehicle. | Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess for any solvent-induced toxicity. |
| Off-target effects at high concentrations. | While this compound is designed to be specific, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory effects of this compound.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Parameter | Value | Reference |
| ELISA-based TG2-FN Interaction | IC50 | 10 µM | [7] |
| ELISA-based TG2-FN Interaction | Ki | 4.15 µM | [8] |
Table 2: Cellular Assay Data for this compound
| Cell Line | Assay | Endpoint | This compound Concentration | % Inhibition | Reference |
| SKOV3 | Adhesion to Fibronectin | Cell Adhesion | 10 µM | ~50% | [1] |
| OVCAR3 | Adhesion to Fibronectin | Cell Adhesion | 10 µM | ~40% | [1] |
| SKOV3 | Cell Migration | Cell Migration | 10 µM | Significant | [1] |
| SKOV3 | Cell Invasion | Cell Invasion | 10 µM | Significant | [1] |
Experimental Protocols
Cell Adhesion Assay
This protocol is adapted from preclinical studies on this compound[6].
-
Plate Coating: Coat 96-well plates with fibronectin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture ovarian cancer cells (e.g., SKOV3, OVCAR3) to ~80% confluency and then serum-starve for 24 hours.
-
Treatment: Harvest the cells and pre-incubate them with varying concentrations of this compound or a vehicle control (DMSO) in serum-free media for 30 minutes at 37°C.
-
Seeding: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing and Staining: Gently wash the wells with PBS to remove non-adherent cells. Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).
-
Quantification: Solubilize the stain and measure the absorbance at the appropriate wavelength to quantify the number of adherent cells.
TG2-Fibronectin Interaction ELISA
This protocol is based on methods used to validate the inhibitory effect of this compound[7].
-
Plate Coating: Coat a 96-well ELISA plate with an anti-His antibody overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
TG2 and Inhibitor Incubation: Add recombinant His-tagged TG2 to the wells and incubate for 1 hour. Wash the wells, then add this compound at various concentrations and incubate for another hour.
-
Fibronectin Binding: Add biotinylated fibronectin to the wells and incubate for 1 hour.
-
Detection: Wash the wells and then add Streptavidin-HRP. After incubation and further washing, add a TMB substrate.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action on the TG2-FN signaling pathway.
Experimental Workflow for Cell Adhesion Assay
Caption: Step-by-step workflow for a typical cell adhesion assay with this compound.
Logical Relationship of this compound Troubleshooting
Caption: Troubleshooting logic for inconsistent this compound experimental outcomes.
References
- 1. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Supplier | CAS 946369-04-6| AOBIOUS [aobious.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of TG53
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with TG53, a small molecule inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN).[1] TG2 is a multifunctional enzyme that, when expressed on the cell surface, can bind to FN in the extracellular matrix (ECM). This interaction is crucial for cell adhesion, migration, and signaling.[2][3] By blocking the TG2-FN interaction, this compound can inhibit cancer cell adhesion, migration, and invasion, making it a compound of interest in oncology research, particularly for cancers where dissemination is a key feature, such as ovarian cancer.[1]
Q2: What are the main challenges in working with this compound in vivo?
A2: Like many small molecule inhibitors developed through high-throughput screening, this compound is a lipophilic compound with poor aqueous solubility. This property presents a significant hurdle for in vivo studies, as it can lead to low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation and the target tissue. Consequently, achieving therapeutic concentrations in vivo can be challenging and may lead to inconsistent experimental results.
Q3: What are the initial steps to solubilize this compound for in vitro and in vivo studies?
A3: For initial in vitro assays, this compound can be dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] However, for in vivo experiments, the concentration of DMSO must be kept to a minimum (typically <0.5% v/v) to avoid toxicity.[5] Therefore, for animal studies, it is crucial to develop a formulation that enhances the solubility and dissolution of this compound in an aqueous-based vehicle.
Q4: What formulation strategies can be used to improve the bioavailability of this compound?
A4: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs like this compound.[6][7][8] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[8] Nanosuspensions are a promising approach in this category.[9][10][11][12][13]
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility.[8]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[6][14][15][16][17][18]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observable efficacy in vivo | Poor Bioavailability: The concentration of this compound at the target site is insufficient due to poor absorption. | - Optimize Formulation: Employ formulation strategies such as nanosuspensions or liposomes to enhance solubility and absorption.[9][14] - Increase Dose: While monitoring for toxicity, a higher dose may be necessary to achieve therapeutic concentrations. - Alternative Administration Route: Consider intraperitoneal (IP) injection instead of oral gavage to bypass first-pass metabolism, though this may not reflect a clinically relevant route. |
| Metabolic Instability: this compound is rapidly metabolized and cleared from the system. | - Pharmacokinetic Studies: Conduct studies to determine the half-life of this compound in vivo. - Co-administration with Inhibitors: In preclinical models, co-administering this compound with a general metabolic enzyme inhibitor (e.g., piperine (B192125) for CYP enzymes) might provide insight into its metabolic stability.[19] | |
| High variability in results between animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the formulation. | - Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension. - Precise Dosing: Use calibrated equipment and ensure consistent technique for oral gavage or injections.[20] |
| Biological Variability: Inherent physiological differences between individual animals affecting drug absorption. | - Increase Sample Size: A larger number of animals per group can improve statistical power.[20] - Standardize Conditions: Ensure animals are age- and sex-matched and have been acclimatized to the same environmental conditions.[21] Standardize feeding and fasting protocols.[21] | |
| Unexpected Toxicity | Off-Target Effects: this compound may be interacting with unintended biological targets. | - Dose-Response Study: Determine if the toxicity is dose-dependent by testing a range of concentrations.[20] - In Vitro Selectivity Screening: Screen this compound against a panel of related proteins or pathways to assess its selectivity. |
| Formulation-Related Toxicity: The excipients or solvents used in the formulation are causing adverse effects. | - Vehicle Control Group: Always include a control group that receives the formulation vehicle without this compound. - Test Alternative Excipients: If the vehicle shows toxicity, explore other GRAS (Generally Regarded As Safe) excipients. | |
| Compound Precipitation in Formulation | Poor Solubility in Vehicle: The concentration of this compound exceeds its solubility limit in the chosen vehicle. | - Solubility Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents and excipients.[4] - pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[4] - Use of Solubilizers: Incorporate co-solvents, surfactants, or cyclodextrins to enhance solubility.[22] |
Data Presentation: Formulation Strategies for this compound
The following table summarizes hypothetical quantitative data for different formulation strategies to improve the bioavailability of this compound, based on typical improvements seen for poorly soluble compounds.
| Formulation Strategy | Description | Hypothetical Aqueous Solubility (µg/mL) | Hypothetical Oral Bioavailability (%) | Advantages | Disadvantages |
| Aqueous Suspension (Micronized) | This compound is milled to a smaller particle size (2-5 µm) and suspended in an aqueous vehicle with a surfactant. | < 1 | < 5 | Simple to prepare. | Low bioavailability, potential for particle aggregation. |
| Nanosuspension | This compound particles are reduced to the nanometer range (200-600 nm) and stabilized with surfactants and polymers.[11] | 10 - 50 | 20 - 40 | Increased dissolution velocity and saturation solubility.[9] High drug loading is possible. | Requires specialized equipment (e.g., high-pressure homogenizer). Potential for Ostwald ripening. |
| Liposomal Formulation | This compound is encapsulated within lipid vesicles (liposomes). | > 100 (in formulation) | 30 - 50 | Can encapsulate both lipophilic and hydrophilic drugs.[14] Protects the drug from degradation. Can be modified for targeted delivery. | More complex to prepare and characterize. Potential for stability issues. |
| Solid Dispersion | This compound is dispersed in a solid polymer matrix in an amorphous state. | 50 - 150 | 25 - 45 | Significant increase in solubility and dissolution rate.[8] | Can be physically unstable and revert to a crystalline form. |
| Self-Emulsifying Drug Delivery System (SEDDS) | A mixture of oils, surfactants, and co-solvents containing dissolved this compound that forms a fine emulsion upon contact with aqueous fluids. | > 200 (in formulation) | 40 - 60 | High drug loading capacity. Enhances absorption through lymphatic pathways.[6] | Requires careful selection of excipients to avoid toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Stabilizer 1 (e.g., Poloxamer 188)
-
Stabilizer 2 (e.g., Sodium deoxycholate)
-
Purified water
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizers (e.g., 1% w/v Poloxamer 188 and 0.1% w/v sodium deoxycholate) in purified water.
-
Disperse the this compound powder (e.g., 2% w/v) in the stabilizer solution.
-
Stir the mixture with a magnetic stirrer for 30 minutes to form a coarse pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at a high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Maintain the temperature of the system using a cooling bath to prevent thermal degradation of the compound.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) particle size analyzer. The target is a mean particle size of < 500 nm and a PDI of < 0.3.
-
Visually inspect the nanosuspension for any signs of aggregation or precipitation.
-
-
In Vivo Administration:
-
Before administration, gently vortex the nanosuspension to ensure homogeneity.
-
Administer the nanosuspension to animals via oral gavage at the desired dose.
-
Protocol 2: Preparation of a this compound Liposomal Formulation by Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Preparation of the Lipid Film:
-
Dissolve this compound, DSPC, and cholesterol in a suitable molar ratio (e.g., 1:10:5 drug:DSPC:cholesterol) in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask.
-
Rotate the flask gently at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Characterization:
-
Determine the mean particle size and PDI of the liposomes using DLS.
-
Measure the encapsulation efficiency of this compound by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction using a suitable analytical method (e.g., HPLC).
-
-
In Vivo Administration:
-
Administer the liposomal formulation to animals via oral gavage or intravenous injection.
-
Visualizations
Caption: TG2-FN signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. The Outside-In Journey of Tissue Transglutaminase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Off-target effects of TG53 in research models
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of TG53, a novel inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN). This interaction is crucial for the adhesion of cancer cells to the extracellular matrix, a critical process for tumor dissemination, particularly in ovarian cancer. By blocking this interaction, this compound has been shown in preclinical studies to inhibit ovarian cancer cell adhesion, migration, and invasion.
Q2: What are off-target effects and why are they a concern for a compound like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target. For this compound, this would involve binding to and modulating the activity of proteins other than TG2 or interfering with other protein-protein interactions besides TG2-FN. These off-target interactions can lead to unexpected biological effects, cellular toxicity, or misinterpretation of experimental results. Given that TG2 is a multifunctional enzyme with various binding partners and conformational states, it is crucial to assess the selectivity of its inhibitors.
Q3: Has the selectivity profile of this compound been fully characterized?
A3: As a preclinical compound, the full selectivity profile of this compound may not be exhaustively characterized in publicly available literature. Comprehensive off-target screening is a critical step in the drug development process to ensure safety and efficacy. Researchers using this compound should consider performing their own selectivity profiling, especially if unexpected phenotypes are observed.
Q4: What are some potential off-target liabilities for inhibitors of protein-protein interactions?
A4: Inhibitors of protein-protein interactions (PPIs) can sometimes exhibit off-target effects by binding to proteins with similar surface topologies or binding pockets. Additionally, due to the often large and hydrophobic nature of PPI interfaces, small molecule inhibitors may have a higher propensity for non-specific binding. It is also possible for such inhibitors to interfere with the function of other proteins that share structural motifs with the intended target.
Troubleshooting Guide
Issue 1: I'm observing unexpected cellular phenotypes (e.g., changes in cell cycle, apoptosis, or morphology) that don't seem to be directly related to the inhibition of TG2-FN interaction. How can I determine if these are off-target effects of this compound?
Possible Cause: The observed phenotypes may be due to this compound interacting with one or more off-target proteins.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. If the EC50 for the off-target effect is significantly different from the EC50 for the on-target effect (inhibition of cell adhesion), it may suggest an off-target liability.
-
Control Compounds: Include a structurally related but inactive control compound in your experiments. If the inactive compound does not produce the unexpected phenotype, it strengthens the hypothesis that the effect is specific to this compound's chemical structure, though not necessarily its intended target.
-
Rescue Experiments: Attempt to rescue the on-target phenotype without affecting the off-target phenotype, or vice-versa. For example, if the off-target effect is related to a specific signaling pathway, try to inhibit that pathway with a known selective inhibitor to see if it phenocopies the effect of this compound.
-
Off-Target Profiling: To definitively identify potential off-targets, consider performing a broad off-target screening assay. (See Experimental Protocols section).
Issue 2: My experimental results with this compound are inconsistent across different cell lines or experimental conditions.
Possible Cause: The expression levels of off-target proteins may vary between different cell lines, leading to variable responses to this compound. Experimental conditions, such as serum concentration, can also influence the availability and activity of both on- and off-target proteins.
Troubleshooting Steps:
-
Target and Off-Target Expression Analysis: If you have identified a potential off-target, analyze its expression level in the different cell lines you are using. A correlation between the expression of the off-target and the observed phenotype could explain the inconsistency.
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, confluency, serum concentration, and incubation times, are consistent across experiments.
-
Serum Starvation: Consider performing key experiments in serum-starved or reduced-serum conditions to minimize the confounding effects of growth factors and other serum components that might activate off-target signaling pathways.
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the off-target profile of this compound. The following table is a hypothetical example of how such data would be presented if a kinase screen were performed.
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (µM) |
| On-Target (related assay) | N/A | N/A |
| Off-Target Kinase A | 85% | 0.5 |
| Off-Target Kinase B | 52% | 8.2 |
| Off-Target Kinase C | 15% | > 10 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol describes a generalized workflow for assessing the interaction of this compound with a large panel of kinases, which are common off-targets for small molecule inhibitors.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the screening service (typically 10 mM).
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. A DNA-tagged kinase is mixed with an immobilized ligand that binds to the active site. This compound is added to the reaction. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Detection: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with this compound.
-
Data Analysis: Results are typically provided as a percentage of control (DMSO vehicle) or a selectivity score. Follow-up dose-response experiments are performed for significant hits to determine the dissociation constant (Kd) or IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to validate on-target engagement and identify potential off-target binding in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures. The binding of a ligand (like this compound) can stabilize the target protein, increasing its melting temperature.
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (TG2) and any suspected off-target proteins at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Hypothetical off-target pathway of this compound.
Caption: Workflow for investigating off-target effects.
Technical Support Center: Controlling for TG53 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and controlling the cytotoxic effects of TG53, a preclinical small molecule inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) interaction. By understanding the nuances of this compound's activity, researchers can design more accurate experiments and accelerate the drug development process.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpectedly High Cell Death
If you observe a significant decrease in cell viability after this compound treatment, consider the following possibilities and solutions.
| Potential Cause | Recommended Action |
| High this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations, from well below to well above the reported on-target IC50 of 10 µM. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.1%). Always include a vehicle-only control in your experiments. |
| Prolonged Exposure Time | Optimize the incubation time with this compound. A shorter exposure may be sufficient to observe the desired on-target effects without inducing significant cytotoxicity. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other cellular targets, leading to cytotoxicity. If possible, perform off-target profiling, such as a kinase panel screen, to identify potential off-target interactions. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. Test this compound on a panel of cell lines to understand its cytotoxic profile more broadly. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in your experimental outcomes can be frustrating. The following steps can help improve the consistency of your results.
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). Protect from light if the compound is light-sensitive. |
| Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Assay Variability | Ensure your cytotoxicity assay is optimized and validated for your experimental setup. Use appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN). This interaction is crucial for cancer cell adhesion, migration, and invasion, particularly in ovarian cancer. By inhibiting this interaction, this compound disrupts these key metastatic processes.[1]
Q2: Is this compound expected to be cytotoxic?
A2: The primary effect of this compound is not direct cell killing. Its targeted mechanism of inhibiting the TG2-FN interaction contrasts with the broad cytotoxic effects of traditional chemotherapy agents like paclitaxel.[1] However, like many small molecule inhibitors, this compound may exhibit off-target effects at higher concentrations, which can lead to cytotoxicity. It is crucial for researchers to determine the cytotoxic profile of this compound in their specific experimental system.
Q3: What is the on-target potency of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of the TG2-FN interaction is approximately 10 µM.[2]
Q4: How can I differentiate between on-target anti-proliferative effects and off-target cytotoxicity?
A4: This is a critical aspect of characterizing any small molecule inhibitor. Here are a few strategies:
-
Dose-response analysis: Compare the concentration range at which you observe the desired on-target effects (e.g., inhibition of cell adhesion) with the concentration range that induces cytotoxicity. A significant separation between these two ranges suggests a therapeutic window.
-
Use of a structurally unrelated inhibitor: If another inhibitor targeting the same pathway is available, comparing its effects can help confirm that the observed phenotype is due to on-target inhibition.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of TG2 should phenocopy the on-target effects of this compound. If this compound still exhibits cytotoxicity in TG2-knockout cells, it is likely due to off-target effects.
-
Rescue experiments: If possible, overexpressing a modified form of TG2 that does not bind to this compound could rescue the on-target phenotype, helping to distinguish it from off-target effects.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's in vitro efficacy.
| Parameter | Cell Line | Value | Reference |
| IC50 (TG2-FN Interaction) | N/A (Biochemical Assay) | 10 µM | [2] |
| Inhibition of Cell Adhesion | SKOV3 | Significant at 10 µM | [2] |
| Inhibition of Cell Migration | IGROV1 | ~50% at 10 µM | [2] |
| Inhibition of Cell Invasion | IGROV1 | ~60% at 10 µM | [2] |
Note: Specific IC50 values for cytotoxicity (cell viability) of this compound are not yet widely available in the public domain. Researchers should determine these values empirically for their cell lines of interest.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a method for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Remove the old medium and add the this compound dilutions and controls to the respective wells.
-
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at various concentrations (including a cytotoxic concentration determined from Protocol 1) and a vehicle control for a specified time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
Navigating Long-Term Storage of TG53: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the tissue transglutaminase (TG2) and fibronectin (FN) interaction inhibitor, TG53, ensuring its stability and integrity over time is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the best practices for the long-term storage of this compound, including troubleshooting common issues and frequently asked questions.
Recommended Storage Conditions
Proper storage is critical to maintain the efficacy of this compound. The following table summarizes the recommended conditions for both short-term and long-term storage of the solid compound and its solutions.
| Storage Type | Compound Form | Temperature | Conditions |
| Short-Term | Solid | 0-4°C | Desiccated, protected from light |
| Long-Term | Solid | -20°C | Desiccated, protected from light[1][2] |
| Short-Term | In Solution (DMSO) | -20°C | Aliquoted in tightly sealed vials |
| Long-Term | In Solution (DMSO) | -80°C | Aliquoted in tightly sealed vials |
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the storage and handling of this compound.
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ensure the use of anhydrous, high-purity DMSO to minimize degradation.
Q2: My this compound powder has changed color. Is it still usable?
A2: A change in the color of the solid this compound may indicate degradation. It is advisable to test the compound's activity before proceeding with critical experiments. Visual inspection for discoloration or crystallization should be a routine part of handling time-sensitive chemicals.
Q3: I've noticed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. To redissolve the precipitate, gently warm the vial to room temperature and vortex or sonicate the solution until the solid is fully dissolved. Always visually inspect the solution for complete dissolution before use.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the this compound stock solution into single-use volumes. This practice minimizes the exposure of the entire stock to temperature fluctuations and potential contamination.
Q5: Should I protect this compound from light and air?
A5: Yes. Although specific data on the light and air sensitivity of this compound is not extensively published, it is a general best practice for all chemical compounds to be stored in tightly sealed containers, protected from light, to prevent potential photodegradation and oxidation. Storing in amber vials is a recommended practice.
Troubleshooting Guide
Encountering issues with your this compound compound? This guide provides a structured approach to troubleshooting common problems.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Review storage conditions against the recommended guidelines. 2. Perform a quality control check on a new, properly stored aliquot. 3. Consider running a dose-response curve to assess the compound's potency. |
| Loss of compound activity | - Multiple freeze-thaw cycles. - Exposure to moisture or light. - Extended storage at inappropriate temperatures. | 1. Discard the suspect aliquot and use a fresh, single-use aliquot. 2. Ensure all handling is performed with minimal exposure to ambient conditions. 3. Re-evaluate your aliquoting and storage procedures. |
| Difficulty dissolving the compound | - Use of non-optimal solvent. - Low-quality or wet solvent. | 1. Confirm that you are using anhydrous, high-purity DMSO. 2. Gently warm the solution and vortex or sonicate to aid dissolution. |
Experimental Protocols
Protocol for Assessing this compound Activity After Long-Term Storage
To ensure the viability of this compound after prolonged storage, its inhibitory activity on the TG2-FN interaction can be assessed using a cell-based adhesion assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the stored this compound and compare it to a freshly prepared standard.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., ovarian cancer cells) known to express TG2 and adhere to fibronectin.
-
Plate Coating: Coat a 96-well plate with fibronectin and allow it to incubate overnight at 4°C.
-
Compound Preparation: Prepare a serial dilution of both the stored this compound and a freshly prepared this compound standard in DMSO. Further dilute in cell culture media to the final desired concentrations.
-
Cell Treatment: Seed the cells onto the fibronectin-coated plate in the presence of the different concentrations of this compound (stored and fresh) or a vehicle control (DMSO).
-
Adhesion Assay: Allow the cells to adhere for a specified period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based assay.
-
Data Analysis: Plot the cell adhesion against the log of the this compound concentration and determine the IC50 value for both the stored and fresh compounds using non-linear regression analysis. A significant shift in the IC50 value of the stored compound compared to the fresh standard may indicate degradation.
Visualizing Best Practices
To further clarify the recommended procedures, the following diagrams illustrate key workflows.
Caption: Recommended workflow for handling and storing this compound.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
References
Technical Support Center: Overcoming Resistance to TG53 in Cancer Cells
Welcome to the technical support center for TG53. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential resistance to this compound, a preclinical small molecule inhibitor of the tissue transglutaminase 2 (TG2) and fibronectin (FN) interaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preclinical small molecule inhibitor that specifically targets and disrupts the protein-protein interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[1][2] This interaction is crucial for cancer cell adhesion to the extracellular matrix (ECM), a key process in tumor dissemination and metastasis, particularly in ovarian cancer.[1][2][3] By blocking this interaction, this compound aims to inhibit cancer cell adhesion, migration, and invasion.[1] Its mechanism is distinct from traditional cytotoxic chemotherapies.[1]
Q2: Are there known mechanisms of resistance to this compound?
A2: As this compound is a preclinical compound, specific studies on acquired resistance to it are not yet available. However, based on the function of its target, TG2, several potential mechanisms of resistance can be hypothesized. High expression of TG2 is associated with resistance to a variety of cancer therapies, including chemotherapy and other targeted agents.[4][5][6][7][8] Therefore, resistance to this compound could emerge through mechanisms that bypass the need for the TG2-FN interaction or that enhance downstream survival signaling.
Q3: What are the potential molecular mechanisms that could lead to reduced sensitivity to this compound?
A3: Potential mechanisms of resistance to this compound can be categorized as either target-related or bypass pathways:
-
Upregulation of TG2 Expression: Increased levels of TG2 protein could potentially require higher concentrations of this compound to achieve a therapeutic effect.[5][7][9]
-
Mutations in TG2 or Fibronectin: Alterations in the binding sites of TG2 or fibronectin could prevent this compound from effectively disrupting their interaction.
-
Activation of Alternative Adhesion Pathways: Cancer cells might upregulate other cell adhesion molecules or pathways to compensate for the inhibition of the TG2-FN interaction, such as increased integrin signaling independent of TG2.[7]
-
Activation of Downstream Survival Signaling: Enhanced activity of pro-survival pathways such as NF-κB, Akt, and FAK can promote cell survival and proliferation, overriding the anti-adhesive effects of this compound.[4][7] TG2 itself is known to activate these pathways.[4][7]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is associated with increased metastatic potential and drug resistance.[7][8] TG2 can promote EMT, and cells undergoing EMT may exhibit reduced dependence on the TG2-FN interaction for their invasive properties.[7]
-
Alterations in the Tumor Microenvironment: Changes in the composition of the extracellular matrix could provide alternative scaffolds for cell adhesion and survival.
Troubleshooting Guides
Problem: Decreased or lack of this compound efficacy in in vitro experiments.
Possible Cause 1: Sub-optimal experimental conditions.
-
Troubleshooting:
-
Verify the concentration and stability of this compound.
-
Optimize the incubation time and assay conditions for your specific cell line.
-
Ensure the cell line used expresses sufficient levels of TG2 and fibronectin.
-
Possible Cause 2: Intrinsic or acquired resistance of the cancer cell line.
-
Troubleshooting:
-
Assess TG2 Expression: Quantify TG2 protein levels via Western blot or ELISA in your cell line and compare to sensitive cell lines. High TG2 expression may indicate a need for higher this compound concentrations.[5][7]
-
Investigate Downstream Signaling: Examine the activation status (phosphorylation) of key survival pathway proteins like Akt, FAK, and NF-κB components in the presence and absence of this compound. Persistent activation of these pathways may suggest a bypass mechanism.[4][7]
-
Evaluate Cell Adhesion: Perform cell adhesion assays using different ECM components (e.g., collagen, laminin) to determine if the cells have a reduced dependency on fibronectin for adhesion.
-
Analyze EMT Markers: Assess the expression of EMT markers (e.g., vimentin, N-cadherin, E-cadherin) to determine if the cells have a mesenchymal phenotype, which is often associated with drug resistance.[7][8]
-
Data Presentation
Table 1: TG2 Expression and Chemoresistance
| Cancer Type | Chemotherapeutic Agent | Correlation with TG2 Expression | Reference |
| Breast Cancer | Doxorubicin | Higher TG2 levels in resistant cells | [4] |
| Ovarian Cancer | Cisplatin | Higher TG2 levels in resistant cells | [4] |
| Lung Cancer (NSCLC) | Cisplatin | Higher TG2 expression correlates with lower sensitivity | [4] |
| Melanoma | Dacarbazine, Cisplatin | High TG2 expression associated with resistance | [6][7] |
| Multiple Cancer Types | Vorinostat (B1683920) (HDACi) | High TG2 basal levels correlate with lower antiproliferative activity | [5] |
| Triple-Negative Breast Cancer | PD-L1 inhibitors | TG2 may be a predictive marker for resistance | [6] |
Experimental Protocols
Protocol 1: Western Blot for TG2 and Downstream Signaling Proteins
-
Cell Lysis:
-
Treat cancer cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-TG2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Adhesion Assay
-
Plate Coating:
-
Coat a 96-well plate with fibronectin (or other ECM proteins like collagen I, laminin) overnight at 4°C.
-
Wash the wells with PBS to remove excess coating solution.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Seeding:
-
Pre-treat cancer cells with this compound or vehicle control for the desired time.
-
Harvest cells and resuspend in serum-free media.
-
Seed an equal number of cells into each well of the coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Solubilize the crystal violet with a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at 595 nm using a plate reader.
-
Mandatory Visualizations
Caption: this compound inhibits the TG2-FN interaction, blocking downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors target the tissue transglutaminase and fibronectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue transglutaminase (TG2) is involved in the resistance of cancer cells to the histone deacetylase (HDAC) inhibitor vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tissue transglutaminase: a new target to reverse cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase 2 in breast cancer metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TG53: A Novel Approach to Targeting TG2 in Oncology by Disrupting Protein-Protein Interactions
A Comparative Guide for Researchers and Drug Development Professionals
Transglutaminase 2 (TG2) has emerged as a critical player in oncology, contributing to cancer progression, metastasis, and chemoresistance. While traditional therapeutic strategies have focused on inhibiting its enzymatic activity, a newer class of inhibitors, exemplified by TG53, targets the protein-protein interactions of TG2, offering a distinct mechanism of action. This guide provides a comprehensive comparison of this compound with other TG2 inhibitors, supported by experimental data and detailed protocols to aid researchers in their exploration of this promising therapeutic target.
Differentiating this compound: A Focus on Protein-Protein Interaction Inhibition
Unlike the majority of TG2 inhibitors that target its transamidase activity, this compound is a small molecule designed to specifically block the interaction between TG2 and fibronectin (FN).[1][2] This interaction is crucial for mediating cancer cell adhesion to the extracellular matrix (ECM), a fundamental step in tumor dissemination, particularly in ovarian cancer.[1] By disrupting the TG2-FN complex, this compound effectively inhibits cancer cell adhesion, migration, and invasion.[1]
In contrast, enzymatic inhibitors such as GK921 and ERW1041E focus on the catalytic function of TG2. While this approach has its merits, TG2's role in cancer is multifaceted and not solely dependent on its enzymatic activity.[3] this compound's unique mechanism, therefore, presents a targeted approach that contrasts with the broader effects of enzymatic inhibitors.
Performance Data Summary: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and other representative TG2 inhibitors, providing a quantitative comparison of their efficacy.
Table 1: Biochemical Assay Comparison of TG2 Inhibitors [1]
| Inhibitor | Target | Assay Type | IC50 / Ki |
| This compound | TG2-Fibronectin Interaction | ELISA | IC50: 10 µM [1] |
| This compound | TG2-Fibronectin Interaction | ELISA | Ki: 4.15 µM [1] |
| GK921 | TG2 (enzymatic activity) | Enzymatic Assay | IC50: 7.71 µM[1] |
| ERW1041E | TG2 (enzymatic activity) | Enzymatic Assay | Ki: 11 µM[1] |
Table 2: Cellular Assay Comparison of TG2-FN Interaction Inhibitors in Ovarian Cancer Cells
| Inhibitor | Cell Line | Assay Type | Effect | Concentration |
| This compound | SKOV3 | Cell Adhesion to Fibronectin | Potent Inhibition | 25 µM |
| MT4 (this compound analogue) | SKOV3, OVCAR433, OVCAR5 | Cell Adhesion to Fibronectin | Dose-dependent Inhibition | 1-25 µM |
| This compound | SKOV3 | Transwell Invasion | Significant Reduction | Not Specified |
| MT4 (this compound analogue) | Ovarian Cancer Cells | In vivo peritoneal dissemination | Inhibition of adhesion | Not Specified |
Key Signaling Pathways in TG2-Mediated Oncology
TG2's influence on cancer progression is mediated through several key signaling pathways. Understanding these pathways is crucial for appreciating the mechanism of action of TG2 inhibitors.
TG2-Fibronectin-Integrin Signaling in Cell Adhesion
Extracellular TG2 forms a complex with fibronectin and integrins (particularly β1 and β3) on the cell surface.[4] This complex stabilizes cell adhesion to the ECM and activates downstream signaling cascades that promote cell survival, proliferation, and migration.[1][4] this compound directly targets the initial TG2-FN interaction in this pathway.
FAK/c-Src Signaling Downstream of TG2
The formation of the TG2-FN-integrin complex leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[4] This FAK/c-Src signaling hub is a critical mediator of cell motility and invasion in various cancers.
TG2 and the NF-κB Pathway: Driving Chemoresistance
TG2 can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance.[5] TG2 can mediate the degradation of IκBα, the inhibitor of NF-κB, leading to the translocation of NF-κB to the nucleus and the transcription of anti-apoptotic genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
TG2-Fibronectin Interaction ELISA
This assay quantitatively measures the inhibitory effect of compounds on the binding of TG2 to fibronectin.
Materials:
-
96-well microplate
-
Anti-His antibody
-
Recombinant His-tagged TG2
-
Biotinylated fibronectin (or a fragment containing the TG2-binding domain)
-
Test compounds (e.g., this compound)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat the 96-well plate with anti-His antibody overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add His-tagged TG2 to the wells and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add biotinylated fibronectin and the test compound at various concentrations to the wells. Incubate for 1 hour at room temperature.[1]
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.[1]
-
Read the absorbance at 450 nm using a microplate reader.
Cell Adhesion Assay
This assay assesses the ability of a compound to inhibit the adhesion of cancer cells to a fibronectin-coated surface.
Materials:
-
96-well tissue culture plate
-
Fibronectin
-
Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
-
Test compounds (e.g., this compound)
-
Cell labeling dye (e.g., Calcein-AM)
-
Serum-free cell culture medium
-
Wash buffer (e.g., PBS)
Procedure:
-
Coat the wells of a 96-well plate with fibronectin and incubate overnight at 4°C.
-
Wash the wells with PBS.
-
Label the cancer cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Seed the cell suspension into the fibronectin-coated wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Transwell Invasion Assay
This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size) for a 24-well plate
-
Matrigel (or other basement membrane extract)
-
Cancer cell line of interest
-
Test compounds
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the test compound to the cell suspension.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and quantify the absorbance, or count the number of stained cells under a microscope.
Conclusion
This compound represents a novel and targeted approach to inhibiting the pro-tumorigenic functions of TG2. By specifically disrupting the TG2-fibronectin interaction, this compound offers a distinct mechanistic advantage over traditional enzymatic inhibitors. The preclinical data presented here, along with detailed experimental protocols, provide a solid foundation for further research into this compound and other protein-protein interaction inhibitors of TG2. Continued investigation into this class of compounds holds promise for the development of new and more effective therapies for a range of cancers, particularly those characterized by high levels of TG2 expression and a reliance on cell-matrix adhesion for metastasis.
References
- 1. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 takes center stage as a cancer cell survival factor and therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue transglutaminase activates integrin-linked kinase and β-catenin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of TG53 and Paclitaxel in the Context of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical compound TG53 and the established chemotherapeutic agent paclitaxel (B517696). The analysis focuses on their respective mechanisms of action, performance in preclinical models of ovarian cancer, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research.
Core Mechanisms of Action
This compound and paclitaxel exhibit fundamentally different mechanisms of action in targeting cancer cells.
This compound: Targeting the Tumor Microenvironment Interaction
This compound is a novel small molecule inhibitor that disrupts the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN).[1][2][3] This interaction is crucial for the adhesion of cancer cells to the extracellular matrix, a critical step for tumor dissemination and metastasis, particularly in ovarian cancer.[1][2][3] By blocking the TG2-FN complex, this compound effectively inhibits cancer cell adhesion, migration, and invasion.[1][4]
Paclitaxel: Disrupting the Cytoskeleton
Paclitaxel is a well-established anti-mitotic agent that targets the microtubule network within cancer cells.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization.[1] This hyper-stabilization disrupts the dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][5][6]
Performance Data Summary
The following tables summarize available preclinical data for this compound and paclitaxel, focusing on their effects on ovarian cancer models. It is important to note that the data for this compound is from early preclinical studies, while the data for paclitaxel is more extensive and derived from numerous studies. Direct comparative studies under identical experimental conditions are not yet available.
Table 1: Inhibition of Primary Target and Cellular Processes
| Parameter | This compound | Paclitaxel | Source |
| Primary Target | TG2-FN Interaction | β-tubulin | [1][2],[1] |
| IC50 (Target Interaction) | ~10 µM (TG2-FN Interaction) | Not Applicable | [3] |
| Effect on Cell Adhesion | Significant inhibition at 10 µM | Not its primary mechanism | [3] |
| Effect on Cell Migration | ~50% inhibition at 10 µM (IGROV1 cells) | Not its primary mechanism | [3] |
| Effect on Cell Invasion | ~60% inhibition at 10 µM (IGROV1 cells) | Not its primary mechanism | [3] |
Table 2: Effects on Ovarian Cancer Cell Viability (IC50/EC50)
| Cell Line | This compound (EC50, 48h) | Paclitaxel (IC50) | Source |
| SKOV3 | ~21 µM | 0.7 - 1.8 nM (72h) | [4],[7] |
| OVCAR3 | Not Reported | 0.4 - 3.4 nM (clonogenic assay) | [8] |
| A2780 | Not Reported | IC50 values vary depending on sensitivity | [9] |
| CAOV-3 | Not Reported | 0.8 - 1.7 nM (72h) | [7] |
| OVCAR-5 | Not Reported | Data available | [10] |
| IGROV1 | Not Reported | Data available |
Note: IC50/EC50 values are highly dependent on the specific cell line, assay conditions, and exposure time. The data presented is for comparative purposes and is collated from different studies.
Signaling Pathways
The distinct mechanisms of this compound and paclitaxel lead to the modulation of different intracellular signaling pathways.
This compound Signaling Pathway
This compound's inhibition of the TG2-FN interaction primarily affects downstream signaling related to cell adhesion and migration. By disrupting the formation of the TG2-integrin complex, this compound has been shown to suppress the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Anti-Metastatic Effects of TG53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical compound TG53 with other anti-metastatic agents, supported by available experimental data. This compound is a novel small molecule inhibitor targeting the interaction between tissue transglutaminase (TG2) and fibronectin (FN), a critical step in cancer cell adhesion, migration, and invasion.[1] This mechanism represents a departure from traditional cytotoxic chemotherapy and other targeted therapies.
Performance Data Summary
The following tables summarize the available quantitative data for this compound and its analogues, offering a comparative overview of their in vitro efficacy. It is important to note that direct head-to-head in vivo comparative data with other agents such as paclitaxel (B517696) or integrin inhibitors is not extensively available in the public domain. The data presented for this compound is from preclinical studies and is not directly comparable to human clinical trial data for approved drugs.[1]
Table 1: In Vitro Efficacy of this compound and Its Analogues
| Compound | Target Interaction | IC50 (TG2-FN Interaction) | Inhibition of Cell Adhesion (SKOV3 cells) | Inhibition of Cell Migration (IGROV1 cells) | Inhibition of Cell Invasion (IGROV1 cells) |
| This compound | TG2-FN | 10 µM | Significant inhibition at 10 µM | ~50% inhibition at 10 µM | ~60% inhibition at 10 µM |
| MT-1 | TG2-FN | Not reported | Less potent than this compound | Not reported | Not reported |
| MT-2 | TG2-FN | Not reported | Less potent than this compound | Not reported | Not reported |
| MT-3 | TG2-FN | Not reported | Similar to this compound | Not reported | Not reported |
| MT-4 | TG2-FN | Not reported | More potent than this compound | Not reported | Not reported |
| MT-5 | TG2-FN | Not reported | Similar to this compound | Not reported | Not reported |
| MT-6 | TG2-FN | Not reported | More potent than this compound | Not reported | Not reported |
Table 2: Qualitative Comparison of Anti-Metastatic Agents
| Agent | Mechanism of Action | Primary Cellular Effect | Stage of Metastasis Targeted |
| This compound | Inhibition of TG2-FN protein-protein interaction | Reduces cell adhesion, migration, and invasion | Early stages (adhesion, local invasion, migration) |
| Paclitaxel | Microtubule stabilization | Induces cell cycle arrest at G2/M phase and apoptosis | Proliferation of metastatic cells |
| Integrin Inhibitors (e.g., Cilengitide) | Blockade of integrin-ligand binding | Inhibits cell-ECM adhesion and downstream signaling | Early stages (adhesion, migration) and angiogenesis |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by this compound, Paclitaxel, and Integrin Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's anti-metastatic effects are provided below.
Cell Adhesion Assay
This assay quantifies the ability of cancer cells to adhere to an extracellular matrix substrate and the inhibitory effect of this compound.
-
Plate Coating: Coat 96-well plates with fibronectin (10 µg/mL in PBS) overnight at 4°C. Wash wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture ovarian cancer cells (e.g., SKOV3) to 70-80% confluency. Harvest cells using a non-enzymatic cell dissociation solution. Wash cells with serum-free medium and resuspend to a final concentration of 1 x 10^5 cells/mL in serum-free medium.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the treated cell suspension to each well of the fibronectin-coated plate. Incubate for 1-2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Add Calcein-AM solution to each well and incubate for 30 minutes at 37°C. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm. The fluorescence intensity is proportional to the number of adherent cells.
Transwell Migration Assay
This assay assesses the effect of this compound on the chemotactic migration of cancer cells.
-
Chamber Setup: Place 24-well Transwell inserts (8.0 µm pore size) into a 24-well plate.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of each well.
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., IGROV1) at a concentration of 1 x 10^5 cells/mL in serum-free medium.
-
Treatment: Treat the cell suspension with various concentrations of this compound or vehicle control.
-
Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator.
-
Analysis: Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Transwell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix to assess the invasive potential of cancer cells.
-
Chamber Coating: Thaw Matrigel basement membrane matrix on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts (8.0 µm pore size). Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes.
-
Assay Procedure: Follow steps 2-8 of the Transwell Migration Assay protocol. The number of cells that have invaded through the Matrigel and the membrane is quantified.
In Vivo Peritoneal Dissemination Model
This animal model is used to evaluate the effect of this compound on the metastatic spread of ovarian cancer in a physiological context.
-
Cell Preparation: Harvest luciferase-expressing ovarian cancer cells (e.g., SKOV3-luc) and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Cell Inoculation: Inject 100 µL of the cell suspension intraperitoneally (i.p.) into each mouse.
-
Treatment Regimen:
-
This compound Group: Administer this compound (e.g., 10 mg/kg) via i.p. injection daily or on a predetermined schedule, starting 24 hours after tumor cell inoculation.
-
Paclitaxel Group: Administer paclitaxel (e.g., 10 mg/kg) via i.p. or intravenous (i.v.) injection on a clinically relevant schedule (e.g., weekly).
-
Vehicle Control Group: Administer the vehicle solution used to dissolve the compounds on the same schedule as the treatment groups.
-
-
Monitoring: Monitor tumor growth and dissemination weekly using bioluminescence imaging (e.g., IVIS Spectrum). Body weight and general health of the animals should also be monitored regularly.
-
Endpoint Analysis: At the end of the study (e.g., 4-6 weeks or when control animals show signs of significant tumor burden), euthanize the mice. Collect and count the number and size of tumor nodules in the peritoneal cavity (e.g., on the mesentery, diaphragm, and other organs). Tissues can be collected for histological analysis to confirm the presence of metastatic lesions.
Experimental Workflow and Logical Relationships
References
A Comparative Guide to the Efficacy of TG53 and Integrin Inhibitors in Modulating Cell Adhesion and Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor TG53 and the broader class of integrin inhibitors. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Introduction
Cell adhesion and migration are fundamental processes implicated in various physiological and pathological conditions, including cancer metastasis and fibrosis. The interaction between cells and the extracellular matrix (ECM) is a critical determinant of these processes. Two key players in mediating cell-ECM interactions are tissue transglutaminase 2 (TG2) and integrins. This guide focuses on two therapeutic strategies that target these interactions: this compound, an inhibitor of the TG2-fibronectin interaction, and integrin inhibitors, a class of molecules that directly block integrin function.
Mechanism of Action
This compound: A Protein-Protein Interaction Inhibitor
This compound is a small molecule that specifically disrupts the non-covalent interaction between tissue transglutaminase 2 (TG2) and the ECM protein fibronectin (FN)[1][2]. TG2, when present on the cell surface, can act as a co-receptor with integrins, enhancing cell adhesion to fibronectin. By blocking the TG2-FN interaction, this compound indirectly modulates cell adhesion and downstream signaling pathways without affecting the enzymatic activity of TG2. This targeted approach offers a distinct mechanism to interfere with cell-matrix interactions. The inhibition of the TG2-FN complex has been shown to suppress the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src[1][3].
Integrin Inhibitors: Direct Blockade of Cell Adhesion Receptors
Integrins are a large family of heterodimeric transmembrane receptors that directly bind to various ECM components, including fibronectin, vitronectin, and collagen[4][5]. They are crucial for mediating cell adhesion, migration, proliferation, and survival. Integrin inhibitors, which include monoclonal antibodies, small molecules, and cyclic peptides, function by directly blocking the ligand-binding site of integrins or by inducing conformational changes that render the integrin inactive[4][6]. This direct blockade prevents cell adhesion to the ECM and disrupts the downstream signaling cascades initiated by integrin activation[4]. A notable example is cilengitide (B523762), a cyclic RGD (arginine-glycine-aspartate) peptide that selectively inhibits αvβ3 and αvβ5 integrins[7][8].
Signaling Pathways
The signaling pathways affected by this compound and integrin inhibitors, while both impacting cell adhesion, have distinct starting points.
This compound Signaling Pathway
Integrin Inhibitor Signaling Pathway
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and the integrin inhibitor cilengitide from separate studies. It is important to note that these are not direct head-to-head comparisons and experimental conditions may vary.
Table 1: this compound Efficacy Data
| Assay | Cell Line | Concentration | Effect | Reference |
| TG2-FN Interaction (ELISA) | - | 10 µM | IC50 | [1][2] |
| Cell Adhesion (to Fibronectin) | SKOV3 | 10 µM | Significant inhibition | [1] |
| Cell Migration (Wound Healing) | IGROV1 | 10 µM | ~50% inhibition | [1] |
| Cell Invasion (Transwell) | IGROV1 | 10 µM | ~60% inhibition | [1] |
Table 2: Cilengitide Efficacy Data
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Viability | SKOV3 | 10 µM | Significant reduction | [9] |
| Cell Migration (Wound Healing) | SKOV3 | 10 µM | Significant inhibition | [9] |
| Spheroid Migration | SKOV3 | 10 µM | Marked reduction in migrated cells | [9] |
| Cell Adhesion (to Vitronectin) | U87MG (Glioma) | 1-100 µM | Detachment induced | [10] |
Experimental Protocols
Cell Adhesion Assay
This assay measures the ability of cells to adhere to an ECM-coated surface and the inhibitory effect of test compounds.
Workflow Diagram:
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (or another ECM protein like vitronectin) at a concentration of 5-10 µg/mL in a suitable buffer (e.g., PBS). Incubate overnight at 4°C or for 1-2 hours at 37°C. Wash the wells with PBS to remove unbound protein.
-
Cell Seeding: Harvest cancer cells (e.g., SKOV3) and resuspend them in serum-free medium. Pre-incubate the cells with the test compound (this compound or an integrin inhibitor) at various concentrations for 30 minutes at 37°C.
-
Adhesion: Seed the pre-treated cells into the coated wells at a density of 5 x 104 cells/well. Incubate for 1-2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Quantification:
-
Crystal Violet Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes. Wash thoroughly with water and allow the plate to dry. Solubilize the stain with 10% acetic acid or methanol (B129727) and measure the absorbance at 570-590 nm.
-
Fluorescent Labeling: Alternatively, pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before seeding. After washing, measure the fluorescence intensity using a plate reader.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of compounds on two-dimensional cell migration.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., IGROV1 or SKOV3) in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound (this compound or integrin inhibitor) at the desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Immediately acquire an image of the scratch at time 0 using a phase-contrast microscope. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area.
Conclusion
Both this compound and integrin inhibitors represent promising strategies for targeting cell adhesion and migration in pathological contexts such as cancer. This compound offers a unique mechanism by targeting the TG2-fibronectin protein-protein interaction, thereby indirectly affecting cell adhesion. In contrast, integrin inhibitors provide a direct blockade of the primary cell-ECM adhesion receptors.
The choice between these two approaches may depend on the specific cellular context, the expression levels of TG2 and specific integrins, and the desired downstream signaling effects. The data presented in this guide, while not from direct comparative studies, provides a valuable starting point for researchers to understand the relative merits and mechanisms of these two classes of inhibitors. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound and specific integrin inhibitors in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of binding of fibronectin to matrix assembly sites by anti- integrin (alpha 5 beta 1) antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Integrin Inhibitors for Treating Ovarian Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids [medsci.org]
- 10. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Analysis: TG53 vs. Standard Chemotherapy in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical compound TG53 and standard-of-care chemotherapy agents, paclitaxel (B517696) and carboplatin (B1684641), for the treatment of solid tumors, with a particular focus on ovarian cancer models. The content is intended for an audience of researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.
Executive Summary
Standard chemotherapy, while a cornerstone of cancer treatment, often involves broad cytotoxicity leading to significant side effects.[1] The preclinical small molecule this compound represents a targeted therapeutic strategy. Its mechanism of action is fundamentally different from traditional chemotherapeutics, offering a potential new avenue for cancer therapy. This guide will dissect the mechanisms, present comparative preclinical data, and provide detailed experimental protocols to enable further research and validation.
Mechanism of Action
This compound: A Novel Protein-Protein Interaction Inhibitor
This compound is a preclinical small molecule designed to inhibit the interaction between tissue transglutaminase (TG2) and the extracellular matrix protein fibronectin (FN).[1][2] This interaction is critical for cancer cell adhesion, migration, and invasion, key processes in tumor metastasis.[1] By binding to TG2, this compound prevents the formation of a TG2/FN/integrin complex, thereby disrupting downstream signaling pathways that promote metastasis, such as the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[3][4][5] This targeted approach aims to specifically inhibit the processes that lead to the spread of cancer.
Standard Chemotherapy: Paclitaxel and Carboplatin
-
Paclitaxel: A member of the taxane (B156437) class, paclitaxel's primary mechanism is the stabilization of microtubules.[1][6] This interference with the normal dynamics of the microtubule network disrupts mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][6][7] The apoptotic signal is mediated through several pathways, including the association of caspase-8 with microtubules and the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[2][8]
-
Carboplatin: As a platinum-based agent, carboplatin exerts its cytotoxic effects by forming covalent bonds with DNA, creating intra- and inter-strand cross-links.[1][2] This DNA damage inhibits DNA synthesis and replication, inducing cell cycle arrest, primarily in the G0/G1 phase, and triggering apoptosis through DNA damage response pathways involving proteins like p53 and p73, and the inhibition of the mTOR/p70S6K signaling pathway.[1][3][8]
Performance Data Summary
The following tables summarize available preclinical data for this compound and standard chemotherapy agents. It is critical to note that the data for this compound is from early preclinical studies and is not directly comparable to the extensive clinical data available for paclitaxel and carboplatin.
| Compound | Target | Assay Type | IC50 / Ki | Cell Line(s) | Effect |
| This compound | TG2-Fibronectin Interaction | ELISA | IC50: 10 µM, Ki: 4.15 µM | N/A | Inhibition of protein-protein interaction |
| This compound | Cell Adhesion | Colorimetric Assay | - | SKOV3 | Significant inhibition at 10 µM |
| This compound | Cell Migration | Transwell Assay | - | IGROV1 | ~50% inhibition at 10 µM |
| This compound | Cell Invasion | Transwell Assay | - | IGROV1 | ~60% inhibition at 10 µM |
| Paclitaxel | β-tubulin (Microtubules) | Clonogenic Assay | IC50: 0.4-3.4 nM | Various Ovarian | Inhibition of cell survival |
| Carboplatin | DNA | WST-1 Assay | - | OVCAR-3, A2780, etc. | Time and dose-dependent inhibition of proliferation |
Table 1: Comparative In Vitro Efficacy. This table highlights the different primary targets and cellular effects of this compound versus standard chemotherapy agents.[5][9]
| Compound | Animal Model | Cancer Type | Administration | Key Findings |
| This compound Analogues (MT4, MT6) | Mouse Intraperitoneal Dissemination | Ovarian | Not specified | Inhibited adhesion of cancer cells to the peritoneum. |
| Paclitaxel | Murine Ovarian Cancer Xenograft | Ovarian | Intraperitoneal (nanoparticle) | >2-fold longer survival compared to control. |
| Carboplatin + Paclitaxel | Patient-Derived Xenograft (PDX) | Ovarian | Intraperitoneal | Significantly decreased tumor weight compared to control. |
Table 2: Comparative In Vivo Efficacy. This table summarizes key findings from preclinical animal studies.[3][6][10]
Signaling Pathway Visualizations
The following diagrams illustrate the distinct signaling pathways targeted by this compound and standard chemotherapy agents.
Caption: this compound inhibits the TG2-FN interaction, blocking downstream signaling.
Caption: Standard chemotherapies induce apoptosis via distinct mechanisms.
Experimental Protocols
In Vitro Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.[2][11][12][13][14]
-
Preparation:
-
Thaw Matrigel on ice overnight. Dilute with cold, serum-free cell culture medium.
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of the diluted Matrigel.
-
Incubate at 37°C for at least 1 hour to allow for gelation.
-
-
Assay Procedure:
-
Culture ovarian cancer cells (e.g., IGROV1, SKOV3) to sub-confluency.
-
Harvest cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the test compound (this compound) or vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with 0.5% crystal violet solution.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Caption: Workflow for the in vitro cell invasion assay.
In Vivo Intraperitoneal Ovarian Cancer Xenograft Model
This model assesses the efficacy of therapeutic agents in reducing tumor burden and improving survival in a setting that mimics the peritoneal dissemination of ovarian cancer.[4][10][15]
-
Animal Model: Female immunodeficient mice (e.g., athymic nude or NSG mice).
-
Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-3, SK-OV-3) engineered to express luciferase for bioluminescence imaging (BLI).
-
Procedure:
-
Inject approximately 5 x 10^6 luciferase-expressing ovarian cancer cells intraperitoneally (IP) into each mouse.
-
Monitor tumor engraftment and growth weekly via BLI.
-
Once a measurable tumor burden is established (typically 1-2 weeks post-injection), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Control Group: Administer vehicle (e.g., saline) via the appropriate route and schedule.
-
This compound Group: Administer this compound at a predetermined dose and schedule. The optimal route (e.g., IP, oral gavage) and dosage would need to be established in preliminary pharmacokinetic and toxicity studies.
-
Standard Chemotherapy Groups:
-
-
Endpoints and Analysis:
-
Monitor tumor burden throughout the study using serial BLI.
-
Record animal body weight as a measure of toxicity.
-
At the end of the study, sacrifice mice, harvest tumors, and measure tumor weight and nodule count.
-
Monitor survival in a parallel cohort of animals.
-
Compare tumor growth rates, final tumor weights, and survival curves between treatment groups.
-
Conclusion
The preclinical compound this compound presents a novel, targeted approach to cancer therapy by disrupting the TG2-FN interaction, a key driver of metastasis. This mechanism is distinct from the cytotoxic DNA damage and microtubule disruption induced by standard chemotherapy agents like carboplatin and paclitaxel. While early preclinical data for this compound is promising in the context of inhibiting cell adhesion, migration, and invasion, further research is required. Specifically, head-to-head studies generating comparative in vitro cytotoxicity profiles and in vivo tumor growth inhibition data are necessary to fully evaluate its potential relative to established therapies. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for researchers to conduct such validating experiments and to further explore the therapeutic promise of targeting the TG2-FN axis in oncology.
References
- 1. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]
- 2. news-medical.net [news-medical.net]
- 3. jbuon.com [jbuon.com]
- 4. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of carboplatin on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. Weekly Carboplatin and Paclitaxel: A Retrospective Comparison with the Three-Weekly Schedule in First-Line Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of In Vivo Ovarian Cancer Mouse Models Using Intraperitoneal Tumor Cell Injection | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
Benchmarking TG53: A Comparative Guide to Anti-Adhesion Agents for Researchers
For Immediate Release
This guide provides a comprehensive comparison of TG53, a novel small molecule inhibitor of the tissue transglutaminase 2 (TG2) and fibronectin (FN) interaction, against other classes of anti-adhesion agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective overview of this compound's performance and mechanism of action in the context of current anti-adhesion strategies. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support the replication and validation of these findings.
Introduction to this compound: A Targeted Anti-Adhesion Approach
This compound is a potent and specific small molecule inhibitor that disrupts the protein-protein interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[1][2] This interaction is a critical step in the adhesion of cancer cells to the extracellular matrix (ECM), a process fundamental to tumor dissemination and metastasis, particularly in cancers like ovarian cancer.[1][2] By targeting the TG2-FN complex, this compound offers a distinct mechanism of action compared to traditional anti-adhesion strategies, focusing on the initial steps of cell adhesion and downstream signaling.[3]
Performance Data Summary
The following tables summarize the available preclinical data for this compound and other classes of anti-adhesion agents. It is important to note that the data presented for different classes of agents are from various studies with differing experimental conditions. Therefore, a direct comparison of absolute values (e.g., IC50) between tables may not be appropriate. The focus should be on the observed effects and mechanisms of action.
Table 1: In Vitro Efficacy of this compound and Its Analogues
| Compound | Target Interaction | IC50 (TG2-FN Interaction) | Inhibition of Cell Adhesion (SKOV3 cells) | Inhibition of Cell Migration (IGROV1 cells) | Inhibition of Cell Invasion (IGROV1 cells) |
| This compound | TG2-FN | 10 µM[1] | Significant inhibition at 10 µM[1] | ~50% inhibition at 10 µM[1] | ~60% inhibition at 10 µM[1] |
| MT-1 | TG2-FN | Not reported | Less potent than this compound[1] | Not reported | Not reported |
| MT-2 | TG2-FN | Not reported | Less potent than this compound[1] | Not reported | Not reported |
| MT-3 | TG2-FN | Not reported | Similar to this compound[1] | Not reported | Not reported |
| MT-4 | TG2-FN | Not reported | More potent than this compound[1] | Significant inhibition[1] | Significant inhibition[1] |
| MT-5 | TG2-FN | Not reported | Similar to this compound[1] | Not reported | Not reported |
| MT-6 | TG2-FN | Not reported | Similar to this compound[1] | Significant inhibition[1] | Significant inhibition[1] |
Table 2: Performance of Selected Integrin Inhibitors (RGD Peptides)
| Compound | Target(s) | Effect on Cell Adhesion | Cell Line(s) | Quantitative Data (Example) |
| GRGDS Peptide | αvβ3, α5β1, etc. | Inhibition of peritoneal seeding of human ovarian cancer cells.[4] | JHOC-1 | 2 mg/mouse i.p. administration significantly prolonged survival.[4] |
| Cilengitide | αvβ3, αvβ5 | Concentration-dependent impairment of adhesion to vitronectin and fibronectin.[5] | U87MG, LN-308, LN-18, T98G, LNT-229 | Significant detachment observed at 1-100 µM.[5] |
| Cyclo(GRGDSPA) | Integrins | 20-fold more potent inhibition of B16 melanoma cell attachment to fibronectin compared to linear form.[6] | B16 melanoma | - |
Table 3: Performance of Polymer-Based Anti-Adhesion Agents
| Agent Type | Composition | Mechanism of Action | Observed Efficacy (Example) |
| Hyaluronic Acid (HA) Gel | Polysaccharide | Forms a physical barrier, prevents tissue apposition. | Significantly reduced the rate of intrauterine adhesions after surgery.[7] |
| Carboxymethyl Cellulose (CMC) | Cellulose derivative | Forms a hydrogel barrier to separate tissues. | Injectable CMC-pullulan hydrogel significantly decreased postoperative tissue adhesion in an in vivo animal model.[8] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-adhesive effects by physically blocking the interaction between TG2 and fibronectin. This disruption prevents the stabilization of integrin-containing adhesion complexes, thereby inhibiting downstream signaling pathways crucial for cell adhesion, migration, and survival. Specifically, this compound has been shown to suppress the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to an ECM-coated surface.
-
Plate Coating: 96-well plates are coated with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. The following day, plates are washed with PBS and blocked with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Cancer cells (e.g., SKOV3 ovarian cancer cells) are cultured to sub-confluency. Prior to the assay, cells may be serum-starved for a period (e.g., 24 hours) to synchronize them and reduce the influence of serum components on adhesion.
-
Treatment: Cells are harvested and resuspended in serum-free media. They are then pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Seeding: The treated cell suspension is added to the fibronectin-coated wells and incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS. The number of washes can be optimized to ensure removal of non-adherent cells without detaching adherent ones.
-
Quantification: Adherent cells are fixed (e.g., with methanol) and stained with a dye such as crystal violet. After washing away excess stain, the bound dye is solubilized (e.g., with a detergent solution), and the absorbance is measured on a plate reader at a wavelength appropriate for the dye (e.g., 570 nm for crystal violet). The absorbance is proportional to the number of adherent cells.
Transwell Migration/Invasion Assay
This assay assesses the effect of compounds on the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an ECM layer (invasion).
-
Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (a porous membrane in a plastic holder) is coated with a basement membrane extract like Matrigel and allowed to solidify. For migration assays, the membrane is left uncoated.
-
Cell Preparation: Cancer cells are serum-starved, harvested, and resuspended in serum-free medium.
-
Assay Setup: The cell suspension, containing the test compound or vehicle, is added to the upper chamber of the Transwell insert. The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell movement.
-
Incubation: The plate is incubated for a period sufficient to allow for cell migration or invasion (e.g., 24-48 hours).
-
Quantification: After incubation, non-migrated or non-invaded cells on the upper surface of the membrane are removed (e.g., with a cotton swab). The cells that have moved to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated/invaded cells is then counted under a microscope.
Conclusion
This compound represents a promising, targeted approach to inhibiting cancer cell adhesion by specifically disrupting the TG2-FN interaction. Preclinical data demonstrates its efficacy in inhibiting cell adhesion, migration, and invasion in ovarian cancer models. While direct quantitative comparisons with other classes of anti-adhesion agents like integrin inhibitors and polymer-based barriers are limited by the lack of head-to-head studies, this guide provides a foundational understanding of their respective mechanisms and reported effects. The detailed protocols and pathway diagrams included herein are intended to facilitate further research and validation of these findings. As research progresses, the development of novel agents like this compound may offer new therapeutic strategies for diseases driven by aberrant cell adhesion.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 3. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD-containing peptides inhibit experimental peritoneal seeding of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of hyaluronic acid on the prevention of intrauterine adhesion and the improvement of fertility: A meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Replicating Published Findings on TG53: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 2, 2025 – In the competitive landscape of drug discovery, the small molecule TG53 has emerged as a noteworthy inhibitor of the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN). This guide offers a comprehensive comparison of this compound with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in replicating and building upon published findings.
This compound distinguishes itself by targeting the non-enzymatic scaffolding function of TG2, a different approach from traditional inhibitors that target its transamidation activity.[1] This unique mechanism of action has shown potential in preclinical ovarian cancer models by disrupting cell adhesion, migration, and invasion.[1][2]
Performance Comparison of this compound and Alternatives
The efficacy of this compound has been evaluated against its own analogues and other classes of TG2 inhibitors. The following tables summarize the available quantitative data to provide a clear comparison.
Table 1: In Vitro Efficacy of this compound and its Analogues
| Compound | Target Interaction | IC50 (TG2-FN Interaction) | Inhibition of Cell Adhesion (SKOV3 cells) | Inhibition of Cell Migration (IGROV1 cells) | Inhibition of Cell Invasion (IGROV1 cells) |
| This compound | TG2-FN | 10 µM | Significant inhibition at 10 µM | ~50% inhibition at 10 µM | ~60% inhibition at 10 µM |
| MT-1 | TG2-FN | Not reported | Less potent than this compound | Not reported | Not reported |
| MT-2 | TG2-FN | Not reported | Less potent than this compound | Not reported | Not reported |
| MT-3 | TG2-FN | Not reported | Similar to this compound | Not reported | Not reported |
| MT-4 | TG2-FN | Not reported | More potent than this compound | Not reported | Not reported |
| MT-5 | TG2-FN | Not reported | Similar to this compound | Not reported | Not reported |
| MT-6 | TG2-FN | Not reported | More potent than this compound | Not reported | Not reported |
| Data compiled from Yakubov et al., 2014. |
Table 2: Comparison with Enzymatic TG2 Inhibitors
| Compound | Primary Mechanism | Target | IC50 / Kᵢ |
| This compound | Protein-Protein Interaction Inhibitor | TG2-Fibronectin Interaction | IC50: 10 µM (ELISA) |
| GK921 | Allosteric Enzymatic Inhibitor | TG2 (enzymatic activity) | Not specified |
| ERW1041E | Enzymatic Inhibitor | TG2 (enzymatic activity) | Kᵢ: 11 µM |
| Cystamine | Competitive Amine Inhibitor | TG2 (enzymatic activity) | Not specified |
| [11C]1 | Irreversible Enzymatic Inhibitor | TG2 (enzymatic activity) | IC50: 53 nM |
| [18F]2 | Irreversible Enzymatic Inhibitor | TG2 (enzymatic activity) | IC50: 104 nM |
Signaling Pathway Disruption by this compound
The interaction between TG2 and fibronectin on the cell surface is a critical step in the activation of downstream signaling pathways that promote cancer cell survival and metastasis. This compound exerts its effect by directly interfering with this initial protein-protein interaction. This disruption prevents the formation of a ternary complex with integrin β1, which in turn inhibits the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[3]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
TG2-Fibronectin Interaction Assay (ELISA-based)
This assay quantifies the inhibitory effect of compounds on the binding of TG2 to fibronectin.
-
Coating: Coat 96-well plates with an anti-His antibody overnight at 4°C.
-
Blocking: Wash the wells and block with 1% BSA in PBS for 1 hour at room temperature.
-
TG2 Binding: Add His-tagged recombinant TG2 to the wells and incubate for 1 hour.
-
Inhibition: Add a mixture of biotinylated fibronectin and the test compound (e.g., this compound) at various concentrations and incubate for 1 hour.
-
Detection: Wash the wells and add streptavidin-HRP. After incubation, add TMB substrate and measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the TG2-FN interaction.
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to a fibronectin-coated surface in the presence of an inhibitor.
-
Plate Coating: Coat 96-well plates with fibronectin (10 µg/mL) overnight at 4°C and block with 1% BSA.
-
Cell Treatment: Pre-incubate ovarian cancer cells (e.g., SKOV3) with this compound or vehicle control (DMSO) for 30 minutes.
-
Adhesion: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Quantification: Wash away non-adherent cells. Fix the remaining cells with methanol (B129727) and stain with crystal violet. Solubilize the stain and measure the absorbance at 570 nm.
Transwell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells (e.g., IGROV1) in the upper chamber in serum-free medium containing the test compound.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration or invasion.
-
Analysis: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane and count them under a microscope.
Conclusion
This compound presents a promising and distinct approach to targeting TG2 in the context of cancer. By inhibiting the TG2-fibronectin protein-protein interaction, it effectively disrupts key downstream signaling pathways involved in metastasis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to replicate and further investigate the therapeutic potential of this compound and related compounds. The clear distinction in its mechanism of action compared to enzymatic inhibitors warrants further exploration and development.
References
Safety Operating Guide
Proper Disposal Procedures for TG53: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of TG53 (CAS 946369-04-6), a tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction inhibitor. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Properties of this compound
For safe handling and disposal, it is important to be aware of the properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 946369-04-6 |
| Molecular Formula | C21H22ClN5O2 |
| Molecular Weight | 411.88 D |
| Physical Form | Solid |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Core Disposal Protocol
The primary and mandatory step for the disposal of this compound, and any contaminated materials, is to engage a licensed professional waste disposal service.[1] This ensures that the waste is handled, transported, and disposed of in accordance with all applicable federal, state, and local regulations. Laboratory personnel should not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[1] Discharge into the environment must be avoided.
Experimental Protocols for Disposal
The following protocols outline the detailed methodologies for the disposal of various forms of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid compound, solutions containing this compound, and any labware (e.g., pipette tips, tubes, flasks) that has come into direct contact with the compound.[1]
-
Segregate this compound waste from other laboratory waste to prevent accidental mixing and to ensure proper disposal classification.[1]
2. Waste Containment and Labeling:
-
Solid this compound Waste: Place solid this compound waste and contaminated disposable labware into a designated, leak-proof, and sealable solid waste container.[1] This includes excess this compound powder and any contaminated weigh boats or paper.
-
Liquid this compound Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[1] This includes unused this compound solutions and any rinsates from cleaning contaminated glassware.
-
Contaminated Sharps: Dispose of any needles, syringes, or other sharps that have come into contact with this compound in a puncture-resistant sharps container labeled for chemically contaminated sharps.
-
Contaminated Labware and PPE: Used gloves, bench paper, pipette tips, and any other disposable items contaminated with this compound should be placed in a labeled, sealed hazardous waste bag or container for solid waste.
-
All waste containers must be clearly labeled with the name of the chemical ("this compound"), appropriate hazard warnings, and the date of waste accumulation.[1]
3. Consultation and Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. They will provide information on approved waste containers, labeling requirements, and pickup schedules.[1]
-
Arrange for Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Your EHS department will typically coordinate this service.
Disposal Workflow
The following diagram outlines the step-by-step workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling TG53
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of TG53 (CAS 946369-04-6), a small molecule inhibitor of the tissue transglutaminase 2 (TG2) and fibronectin (FN) protein-protein interaction. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach is warranted, treating the compound as potentially hazardous. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale |
| Eye and Face | ANSI-approved safety glasses with side shields or splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against splashes of this compound solutions and airborne particles of the solid compound. |
| Skin and Body | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | Prevents accidental skin contact with the chemical. |
| Hands | Disposable nitrile gloves. Double-gloving is recommended. | Prevents dermal absorption. The choice of glove material should be confirmed for compatibility with the solvent used (e.g., DMSO). |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid powder outside of a certified chemical fume hood or if aerosolization is possible. | Minimizes the risk of inhaling the powdered form of the compound or aerosols of its solutions. |
Operational Plan
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Handling Protocol
All manipulations involving solid this compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling:
-
Preparation: Don all required PPE as outlined in the table above. Prepare the work area within the chemical fume hood by laying down absorbent bench paper. Assemble all necessary equipment (e.g., balance, spatula, vials, solvents).
-
Weighing: Carefully weigh the desired amount of solid this compound on a tared weigh boat or paper inside the fume hood. To prevent the creation of dust, handle the powder gently. An anti-static gun may be used if static is present.
-
Dissolution: Transfer the weighed this compound to an appropriate vessel. Add the desired solvent (e.g., DMSO) dropwise to dissolve the compound. Gently swirl or vortex to ensure complete dissolution.[1]
-
Experimental Use: When transferring the this compound solution, use appropriate pipettes or syringes. Keep all containers with this compound clearly labeled and sealed when not in use.[1]
-
Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) followed by a general-purpose laboratory cleaner. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.
Spill Response
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. For solid spills, gently sweep the material to avoid creating dust. For liquid spills, absorb the material and decontaminate the area. Collect all contaminated materials in a sealed, labeled hazardous waste container.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[1]
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed hazardous waste container for solid chemicals. | Includes excess this compound powder and any contaminated weigh boats or paper. |
| Liquid this compound Waste | Labeled, sealed hazardous waste container for liquid chemicals (compatible with the solvent used). | Includes unused this compound solutions and any rinsates from cleaning contaminated glassware.[1] |
| Contaminated Sharps | Puncture-resistant sharps container for chemically contaminated sharps. | Includes needles, syringes, or any other sharps that have come into contact with this compound.[1] |
| Contaminated Labware and PPE | Labeled, sealed hazardous waste bag or container for solid waste. | Includes used gloves, bench paper, pipette tips, and any other disposable items contaminated with this compound. |
Core Disposal Protocol: The primary and mandatory step for the disposal of this compound and any contaminated materials is to engage a licensed professional waste disposal service.[2] Laboratory personnel should not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[2] All waste containers must be clearly labeled with "this compound," appropriate hazard warnings, and the date of waste accumulation.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational research by Yakubov et al., 2014.
TG2-Fibronectin Interaction ELISA
This assay quantifies the inhibitory effect of this compound on the binding of TG2 to fibronectin.
-
Plate Coating: Coat 96-well plates with a monoclonal anti-His antibody.
-
Protein Incubation: Add His-tagged recombinant TG2 and biotinylated FN fragment (FN42) to the wells and incubate.
-
Compound Treatment: Add this compound at desired concentrations to the wells.
-
Detection: Use streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated FN, for detection.
-
Signal Development: Add a TMB substrate and measure the absorbance at 450 nm. A reduction in signal indicates inhibition of the TG2-FN interaction.
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to a fibronectin-coated surface.
-
Plate Coating: Coat 96-well plates with fibronectin.
-
Cell Seeding: Seed ovarian cancer cells (e.g., SKOV3) into the wells in the presence of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified time to allow for cell adhesion.
-
Washing: Remove non-adherent cells by washing the wells.
-
Quantification: Quantify adherent cells by staining with crystal violet and measuring the absorbance at a specific wavelength.
Cell Migration and Invasion Assays
These assays assess the effect of this compound on cell migration and invasion.
-
Chamber Setup: Use transwell inserts (e.g., 8 µm pore size). For invasion assays, coat the inserts with an extracellular matrix solution (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free media containing this compound or a vehicle control into the upper chamber of the transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a sufficient time to allow for cell migration or invasion through the porous membrane.
-
Quantification: Remove non-migrated/non-invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows.
Caption: this compound inhibits the TG2-fibronectin interaction, disrupting downstream signaling.
Caption: General workflow for handling, using, and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
